molecular formula C26H31Cl2N9O3 B608594 Lisavanbulin dihydrochloride CAS No. 1387574-54-0

Lisavanbulin dihydrochloride

Cat. No.: B608594
CAS No.: 1387574-54-0
M. Wt: 588.5 g/mol
InChI Key: AOKATNWVGVIXOQ-TXEPZDRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lisavanbulin HCl, also known as BAL-101553, is an orally available, highly water-soluble lysine prodrug of the synthetic small molecule BAL-27862 with potential antitumor activity. Upon administration of BAL101553 and conversion into the active form BAL-27862, this agent binds to tubulin at a site distinct from the vinca-alkaloid-binding site, and prevents tubulin polymerization and destabilizes microtubules, ultimately leading to cell cycle arrest, blockage of cell division and an induction of cell death in cancer cells.

Properties

CAS No.

1387574-54-0

Molecular Formula

C26H31Cl2N9O3

Molecular Weight

588.5 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride

InChI

InChI=1S/C26H29N9O3.2ClH/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28;;/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37);2*1H/t19-;;/m0../s1

InChI Key

AOKATNWVGVIXOQ-TXEPZDRESA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lisavanbulin dihydrochloride;  Lisavanbulin HCl;  BAL-101553 dihydrochloride;  BAL 101553 dihydrochloride;  BAL101553 dihydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Lisavanbulin Dihydrochloride: A Technical Guide to its Mechanism of Action as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisavanbulin dihydrochloride (BAL101553) is a novel, orally bioavailable small molecule prodrug that is intracellularly converted to its active moiety, avanbulin (BAL27862). Avanbulin is a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of lisavanbulin, including its binding to the colchicine site on tubulin, its effects on microtubule polymerization, and the downstream cellular consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its preclinical characterization.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Lisavanbulin represents a next-generation microtubule-targeting agent with a distinct profile, including activity in tumor models resistant to other microtubule inhibitors.

Mechanism of Action

Binding to the Colchicine Site on Tubulin

Avanbulin, the active form of lisavanbulin, exerts its antimitotic effect by directly binding to tubulin.[1][2] X-ray crystallography studies have confirmed that avanbulin binds to the colchicine-binding site on β-tubulin, located at the interface between the α- and β-tubulin monomers within the heterodimer.[1] This binding is reversible and distinct from that of other microtubule-targeting agents like taxanes and vinca alkaloids, which bind to different sites on tubulin.[1][2] The unique interaction with the colchicine site contributes to avanbulin's activity in cancer cell lines that have developed resistance to other classes of tubulin inhibitors.[3]

Inhibition of Microtubule Polymerization

By occupying the colchicine-binding site, avanbulin sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[1] This leads to a potent inhibition of microtubule assembly.[1][4] This destabilizing effect disrupts the dynamic equilibrium of the microtubule network, which is crucial for the formation and function of the mitotic spindle during cell division.[3]

Downstream Cellular Effects

The disruption of microtubule dynamics by avanbulin triggers a cascade of downstream events culminating in cancer cell death:

  • Activation of the Spindle Assembly Checkpoint (SAC): The failure of microtubules to properly attach to the kinetochores of chromosomes during mitosis activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[5][6][7][8] The SAC prevents the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[5][8] Key proteins involved in the SAC, such as Mad2 and BubR1, are recruited to unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together.[5][7]

  • G2/M Cell Cycle Arrest: The sustained activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase.[3] This prevents the cell from proceeding through mitosis with a defective spindle, thus avoiding aneuploidy.

  • Induction of Apoptosis: If the mitotic arrest is prolonged and the cell is unable to resolve the spindle defects, it undergoes programmed cell death, or apoptosis.[3] This is a key mechanism by which lisavanbulin eliminates cancer cells.

The following diagram illustrates the signaling pathway of lisavanbulin's mechanism of action:

Lisavanbulin_Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Response Lisavanbulin Lisavanbulin (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Moiety) Lisavanbulin->Avanbulin Intracellular Conversion Tubulin β-Tubulin (Colchicine Site) Avanbulin->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Destabilization->SAC_Activation Triggers G2M_Arrest G2/M Phase Cell Cycle Arrest SAC_Activation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of action of this compound.
Role of End-Binding Protein 1 (EB1)

Preclinical and clinical data suggest that the expression level of End-Binding Protein 1 (EB1) may be a predictive biomarker for the response to lisavanbulin.[9][10][11] EB1 is a microtubule plus-end tracking protein (+TIP) that plays a crucial role in regulating microtubule dynamics.[10] Tumors with high EB1 expression have shown increased sensitivity to lisavanbulin, suggesting that EB1 may modulate the interaction of avanbulin with microtubules or the subsequent cellular response.[9][10]

Quantitative Data

The potency of avanbulin has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Tubulin Polymerization Inhibition of Avanbulin (BAL27862)
ParameterValueAssayReference
Dissociation Constant (Kd) 244 ± 30 nMSize-Exclusion Chromatography[1][12]
IC50 (Tubulin Polymerization) 1.4 µMIn vitro tubulin polymerization assay[1][4]
Table 2: In Vitro Anti-proliferative Activity of Avanbulin (BAL27862)
Cell Line(s)Cancer TypeIC50 (nM)Assay DurationReference
26 DLBCL cell linesDiffuse Large B-cell Lymphoma11 (median)72 hours[3]
23 tumor cell linesVarious13.8 (median relative)96 hours[4]
6 GBM cell linesGlioblastoma10-20 (range)Not Specified[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of lisavanbulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) as microtubules form. An inhibitor of polymerization will reduce the rate and extent of this increase.

Protocol Outline:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), test compound (avanbulin) at various concentrations, and a control vehicle (e.g., DMSO).

  • Procedure: a. Tubulin is pre-incubated with the test compound or vehicle on ice. b. GTP is added to the mixture to initiate polymerization. c. The mixture is transferred to a temperature-controlled spectrophotometer at 37°C. d. The absorbance at 340 nm is measured over time to monitor microtubule formation.[14]

  • Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability / Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., avanbulin) or vehicle control for a specified duration (e.g., 72 hours).[3]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected to include apoptotic cells.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The data is typically presented as a dot plot, showing the percentage of cells that are viable, in early apoptosis, late apoptosis, or necrosis.

Preclinical Experimental Workflow

The preclinical evaluation of a tubulin inhibitor like lisavanbulin typically follows a structured workflow to characterize its activity and mechanism of action.

The following diagram outlines a typical preclinical experimental workflow for a tubulin inhibitor:

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_biomarker Biomarker Discovery Target_Binding Target Binding Assay (e.g., Tubulin Polymerization) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT) Target_Binding->Cell_Viability Mechanism_Assays Mechanism of Action Assays (Cell Cycle, Apoptosis) Cell_Viability->Mechanism_Assays Xenograft_Models Xenograft Tumor Models Mechanism_Assays->Xenograft_Models Proceed if promising Toxicity_Studies Toxicity and Pharmacokinetic Studies Xenograft_Models->Toxicity_Studies Biomarker_ID Identification of Predictive Biomarkers (e.g., EB1) Xenograft_Models->Biomarker_ID

Preclinical experimental workflow for a tubulin inhibitor.

Conclusion

This compound is a promising oral tubulin inhibitor with a well-defined mechanism of action. Its active moiety, avanbulin, binds to the colchicine site of tubulin, leading to microtubule destabilization, activation of the spindle assembly checkpoint, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The quantitative data demonstrate its potent in vitro activity across a range of cancer cell lines. The potential of EB1 as a predictive biomarker warrants further investigation to guide patient selection in clinical trials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug development.

References

Preclinical Evidence of Lisavanbulin's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lisavanbulin (BAL101553), a novel oral microtubule destabilizer, has emerged as a promising therapeutic candidate for glioblastoma (GBM), one of the most aggressive forms of brain cancer. A critical challenge in treating GBM is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many therapeutic agents from reaching the central nervous system (CNS). This technical guide synthesizes the preclinical evidence demonstrating the ability of lisavanbulin's active moiety, avanbulin (BAL27862), to cross the BBB, presenting the key quantitative data, experimental methodologies, and the underlying mechanistic pathways.

Quantitative Analysis of Blood-Brain Barrier Penetration

Preclinical studies in rodent models have consistently shown that avanbulin, the active metabolite of lisavanbulin, achieves significant concentrations in the brain.[1][2] Avanbulin's physicochemical properties, being a lipophilic and small molecule with a molecular weight of 387 g/mol , are favorable for traversing the BBB.[1] The key quantitative data from these studies are summarized below, highlighting the brain-to-plasma concentration ratios at various time points after oral administration of lisavanbulin.

Animal ModelLisavanbulin DoseTime Post-DoseAnalyteBrain Concentration (ng/mL)Plasma Concentration (ng/mL)Brain-to-Plasma RatioReference
CD1 Nu/Nu Female MiceNot SpecifiedNot SpecifiedAvanbulin--~1.0[2]
FVB Wild-Type (WT) Mice30 mg/kg (oral)2 hoursAvanbulin540.0452.51.29[2]
FVB Wild-Type (WT) Mice30 mg/kg (oral)6 hoursAvanbulin190.9118.61.64[2]
Rodents (unspecified)Not SpecifiedNot SpecifiedAvanbulin--1:1[1][3]

Experimental Protocols for Assessing CNS Penetration

The determination of avanbulin's concentration in the brain and plasma involved carefully designed preclinical experiments. The following sections detail the methodologies employed in these pivotal studies.

In Vivo Animal Studies

  • Animal Models: A key study utilized FVB wild-type (WT) and Mdr1a/b−/− Bcrp1−/− (TKO) mice to evaluate the distribution of avanbulin across the BBB.[2] Female athymic nude mice (strain code 553, aged 6-7 weeks) were used for orthotopic patient-derived xenograft (PDX) model studies.[2]

  • Drug Administration: Lisavanbulin was administered as a single oral dose of 30 mg/kg.[2]

  • Sample Collection: Animals were sacrificed at 2 and 6 hours post-dosing.[2] Whole brains and plasma were harvested for analysis.[2]

  • Analytical Method: The concentrations of the active metabolite, avanbulin, in the brain and plasma were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Models

  • Model Establishment: IDH-wildtype GBM PDX lines were established as orthotopic xenografts in female athymic nude mice.[2]

  • Treatment Regimen: Mice with established intracranial tumors were treated daily with either a vehicle control or 30 mg/kg of lisavanbulin.[2]

  • Efficacy Evaluation: The primary endpoint for efficacy was survival.[2] In models such as GBM12 and GBM6, lisavanbulin monotherapy showed a significant extension in survival compared to the vehicle control.[2]

  • Pharmacodynamic Studies: In mice bearing orthotopic GBM39 tumors, treatment with 30 mg/kg of lisavanbulin for 8 days was followed by brain harvesting 2 hours after the final dose.[2] The brains were then fixed in formalin for paraffin embedding and subsequent immunohistochemical analysis.[2]

  • Biomarker Analysis: Immunohistochemistry was used to assess mitotic events (phospho-histone H3), proliferation (Ki67), and apoptosis (TUNEL staining).[2]

Visualizing the Research Workflow and Mechanism of Action

To better understand the experimental process and the therapeutic rationale for lisavanbulin in glioblastoma, the following diagrams illustrate the key workflows and signaling pathways.

G cluster_preclinical Preclinical In Vivo Assessment animal_model Mouse Models (e.g., FVB WT, Athymic Nude) dosing Oral Administration of Lisavanbulin (30 mg/kg) animal_model->dosing timepoints Sample Collection at 2 and 6 hours post-dose dosing->timepoints samples Harvest Brain and Plasma Samples timepoints->samples analysis LC-MS/MS Analysis of Avanbulin Concentrations samples->analysis ratio Calculate Brain-to-Plasma Concentration Ratio analysis->ratio

Experimental workflow for assessing blood-brain barrier penetration of lisavanbulin's active metabolite.

G cluster_moa Lisavanbulin's Mechanism of Action in Glioblastoma lisavanbulin Oral Lisavanbulin (Prodrug) Crosses BBB avanbulin Avanbulin (Active Moiety) Binds to Tubulin lisavanbulin->avanbulin microtubule Microtubule Destabilization avanbulin->microtubule sac Activation of Spindle Assembly Checkpoint (SAC) microtubule->sac mitotic_arrest Mitotic Arrest (G2/M Phase) sac->mitotic_arrest apoptosis Tumor Cell Death (Apoptosis) mitotic_arrest->apoptosis

Proposed signaling pathway for lisavanbulin's antitumor activity in the central nervous system.

The ability of lisavanbulin to cross the blood-brain barrier is a cornerstone of its potential efficacy against glioblastoma.[4][5] Once in the brain, its active form, avanbulin, disrupts microtubule dynamics by binding to tubulin.[6] This interference activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptotic cell death in tumor cells.[1][7][8] Preclinical evidence from orthotopic GBM models confirms this mechanism, with lisavanbulin treatment resulting in a significant increase in phospho-histone H3, a marker of mitotic arrest.[2][9]

References

Lisavanbulin Dihydrochloride: A Technical Overview of its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lisavanbulin dihydrochloride (BAL101553) is a novel, orally bioavailable, and blood-brain barrier-penetrant microtubule-targeting agent that has demonstrated promising anti-tumor activity, particularly in glioblastoma.[1][2] It is a prodrug of the active compound avanbulin (BAL27862), which exerts its cytotoxic effects by binding to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4] Beyond its direct impact on tumor cells, emerging preclinical evidence indicates that lisavanbulin significantly modulates the tumor microenvironment (TME). Its mechanism involves disrupting the tumor vasculature and initiating an immunomodulatory cascade that can sensitize tumors to immunotherapy.[1][5][6] This guide provides an in-depth technical overview of lisavanbulin's core mechanism, its multifaceted effects on the TME, and a summary of relevant preclinical and clinical data, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: Microtubule Destabilization

Lisavanbulin is a water-soluble lysine prodrug of the potent microtubule destabilizer, avanbulin.[7] Upon administration, lisavanbulin is converted to avanbulin, which uniquely binds to the colchicine site on β-tubulin.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[4]

The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[3][7] The SAC halts the cell cycle in the G2/M phase, preventing chromosomal segregation until all chromosomes are correctly attached to the mitotic spindle.[3] Prolonged SAC activation due to avanbulin-induced microtubule damage ultimately triggers apoptosis (programmed cell death), leading to the elimination of cancer cells.[3][7] This mechanism is effective even in tumor models resistant to other classes of microtubule-targeting agents, such as taxanes and vinca alkaloids.[7]

Mechanism_of_Action cluster_0 Pharmacokinetics cluster_1 Cellular Action Lisavanbulin Lisavanbulin (BAL101553) Oral Administration Avanbulin Avanbulin (BAL27862) Active Moiety Lisavanbulin->Avanbulin Conversion Tubulin β-Tubulin (Colchicine Site) Avanbulin->Tubulin Binds Destabilization Microtubule Destabilization Tubulin->Destabilization SAC Spindle Assembly Checkpoint (SAC) Activation Destabilization->SAC Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Tumor Cell Death) Arrest->Apoptosis

Caption: Core mechanism of lisavanbulin leading to tumor cell apoptosis.

Modulation of the Tumor Microenvironment (TME)

Lisavanbulin's anti-cancer activity extends beyond direct cytotoxicity to include significant modulation of the TME, primarily through anti-vascular and immunomodulatory effects.

Anti-Vascular Effects

Preclinical and clinical observations suggest that lisavanbulin impacts the tumor's blood supply. The mechanism involves the disruption of the tumor microvasculature, which can limit the delivery of oxygen and nutrients essential for tumor growth.[1][5] This vascular disruption effect was noted as a potential source of dose-limiting toxicities at high peak concentrations in early clinical studies, suggesting a potent biological effect.[5] By altering the tumor vasculature, lisavanbulin contributes to a less hospitable environment for cancer progression.

Immunomodulatory Effects

Recent preclinical studies in glioblastoma models have revealed that lisavanbulin can reprogram the immune landscape of the TME, shifting it from an immunosuppressive to an immune-active state. This is a critical finding, as glioblastoma is notoriously an immunologically "cold" tumor.

Key immunomodulatory actions include:

  • Increased Antigen Presentation: Lisavanbulin treatment significantly upregulates the expression of Major Histocompatibility Complex class I (MHC-I) chain genes, such as B2m, H2.D1, and H2.K1.[1] Enhanced MHC-I expression on tumor cells is crucial for presenting tumor antigens to cytotoxic T lymphocytes (CTLs), a key step in anti-tumor immunity.

  • Induction of Immunogenic Cell Death: The drug increases the extracellular release of High Mobility Group Box 1 (HMGB1), a well-known Damage-Associated Molecular Pattern (DAMP).[1] When released from dying tumor cells, HMGB1 acts as a danger signal that can activate dendritic cells (DCs) and promote an adaptive immune response.

  • Pro-Inflammatory Cytokine Signature: Treatment elevates the levels of interferon-gamma (IFN-γ)-regulated genes within the tumor.[1] IFN-γ is a cornerstone of anti-tumor immunity, promoting the activity of various immune cells.

  • Modulation of Myeloid Cells: In preclinical models, lisavanbulin treatment led to reduced infiltration of bone marrow-derived macrophages into tumors.[1] Given that tumor-associated macrophages (TAMs) are often immunosuppressive, this reduction may further alleviate immune suppression.

  • Synergy with Immunotherapy: Lisavanbulin monotherapy demonstrates efficacy in immune checkpoint blockade-resistant glioblastoma models and, notably, synergizes with agonistic anti-CD40 antibodies to improve survival, even in a T-cell-independent manner, suggesting a strong activation of innate immunity.[6]

TME_Modulation cluster_tumor Tumor Cell cluster_immune Immune Microenvironment Tumor Glioblastoma Cell MHC MHC-I Upregulation (H2.K1, H2.D1) Tumor->MHC Apoptosis Apoptosis Tumor->Apoptosis CTL Cytotoxic T-Cell (CTL) MHC->CTL Antigen Presentation HMGB1 HMGB1 Release (DAMP Signal) DC Dendritic Cell (DC) HMGB1->DC Activates Apoptosis->HMGB1 Macrophage Macrophage Infiltration AntiCD40 Anti-CD40 (Agonist) AntiCD40->DC Synergizes with Lisavanbulin to Activate Innate Immunity Lisavanbulin Lisavanbulin Lisavanbulin->Tumor Lisavanbulin->Macrophage Reduces

Caption: Immunomodulatory effects of lisavanbulin on the tumor microenvironment.

Summary of Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical investigations of lisavanbulin and its active moiety, avanbulin.

Table 1: Preclinical In Vitro Activity of Avanbulin

Cell Line Cancer Type IC50 Key Findings Reference
SB28 Glioblastoma (mouse) 5.5 nM Potent cytostatic and cytolytic effects. [1]

| Various | Diffuse Large B Cell Lymphoma (DLBCL) | Median ~10 nM | Potent and rapid induction of apoptosis in both ABC and GCB subtypes. |[4] |

Table 2: Preclinical In Vivo Efficacy of Lisavanbulin

Tumor Model Treatment Key Outcomes Reference
SB28 Glioblastoma (orthotopic) Lisavanbulin Monotherapy Delayed tumor growth and prolonged survival. [1]
SB28 Glioblastoma (orthotopic) Lisavanbulin + anti-CD40 Increased survival by 81% compared to control; synergized in a T-cell independent manner. [1][6]

| Patient-Derived Xenografts (GBM) | Lisavanbulin Monotherapy | Significantly extended survival irrespective of MGMT promoter methylation status. |[7] |

Table 3: Summary of Key Clinical Trials for Lisavanbulin

Trial ID Phase Indication(s) Dosing Regimen Key Efficacy & Safety Results Reference(s)
NCT02490800 1/2a Recurrent Glioblastoma 15-30 mg/day (oral) Durable responses in a subset of patients; one partial response and one 44% lesion reduction in Phase 2a. Favorable safety profile. [2][8]
NCT02895360 1/2a Recurrent Glioblastoma, Platinum-Resistant Ovarian Cancer 70 mg/m² (48-hour IV infusion) In GBM: one partial response (>90% area reduction) and one stable disease. Well-tolerated. [5][9]

| NCT03250299 | 1 | Newly Diagnosed MGMT-unmethylated Glioblastoma | 4-15 mg/day (oral) + Radiation Therapy | Combination was considered safe up to 15 mg daily. Median OS was 12.8 months. |[2][10] |

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments.

In Vitro IC50 Determination in Glioblastoma Cells
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of lisavanbulin on tumor cell viability.

  • Cell Line: SB28 murine glioblastoma cells.[1]

  • Protocol:

    • Cell Culture: Culture SB28 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of lisavanbulin (e.g., from 0 to 50 nM).[1] Replace the culture medium with media containing the different drug concentrations. Include a vehicle-only control.

    • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

    • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

    • Data Analysis: Normalize viability data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Orthotopic Glioblastoma Mouse Model for Efficacy and TME Analysis
  • Objective: To evaluate the in vivo efficacy of lisavanbulin and its effect on the tumor immune microenvironment.

  • Animal Model: C57BL/6 mice.

  • Tumor Model: SB28 or GL261 murine glioblastoma cells.[6]

  • Protocol:

    • Tumor Implantation: Anesthetize mice and stereotactically implant tumor cells (e.g., 5 x 10^4 SB28 cells) into the cerebral cortex.

    • Tumor Establishment: Allow tumors to establish for a set period (e.g., 7-10 days), which can be monitored by bioluminescence imaging if cells are luciferase-tagged.

    • Randomization & Treatment: Randomize mice into treatment cohorts: (1) Vehicle control, (2) Lisavanbulin (oral gavage), (3) Immunotherapy (e.g., anti-CD40, intraperitoneal injection), (4) Combination therapy.

    • Monitoring: Monitor mice daily for clinical signs of tumor progression and measure body weight. Track tumor growth via imaging if applicable.

    • Endpoint Analysis:

      • Survival: Monitor until neurological endpoints are met and plot Kaplan-Meier survival curves.

      • TME Analysis: At a pre-defined timepoint, euthanize a subset of mice from each group. Harvest brains, fix in formalin or embed in OCT, and perform immunohistochemistry (IHC) for markers like CD8 (CTLs), F4/80 (macrophages), and MHC-I.

      • Gene Expression: Isolate RNA from tumor tissue for RT-qPCR or RNA-seq analysis to quantify expression of immune-related genes (e.g., Ifng, B2m, H2-K1).[1]

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implant 1. Orthotopic Implantation of SB28 Glioma Cells in C57BL/6 Mice Establish 2. Tumor Establishment (7-10 days) Implant->Establish Random 3. Randomize into Groups Establish->Random Group1 Control (Vehicle) Group2 Lisavanbulin (Oral) Group3 anti-CD40 (IP) Group4 Combination Survival A. Survival Study (Kaplan-Meier Analysis) Random->Survival TME B. TME Analysis (IHC, RNA-seq) Random->TME

Caption: Experimental workflow for an in vivo glioblastoma efficacy study.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a dual mechanism of action: direct cytotoxicity through microtubule destabilization and comprehensive modulation of the tumor microenvironment.[3][5] Its ability to reduce tumor microvasculature and, more significantly, to induce an immunologically active TME by enhancing antigen presentation and releasing danger signals, positions it as a compelling candidate for treating immunologically "cold" tumors like glioblastoma.[1][6] The observed synergy with immunotherapy in preclinical models further underscores this potential.[6]

Future research should focus on validating the response-predictive biomarkers, such as the five-gene signature identified in clinical studies, to enable patient stratification.[8] Further clinical trials exploring rational combinations of lisavanbulin with immune checkpoint inhibitors and other immunomodulatory agents are warranted to fully exploit its ability to reprogram the TME and improve outcomes for patients with aggressive and hard-to-treat cancers.

References

A Technical Guide to Early-Stage In Vitro Studies of Lisavanbulin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (BAL101553) is a novel, small-molecule, microtubule-destabilizing agent currently under investigation for the treatment of various malignancies, including glioblastoma and lymphoma. It is a water-soluble lysine prodrug of avanbulin (BAL27862), its active moiety.[1][2] Avanbulin exerts its cytotoxic effects by binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[1][3] This disruption of microtubule dynamics results in a cascade of events within the cancer cell, ultimately leading to cell cycle arrest and apoptosis.[4][5] This technical guide provides an in-depth overview of the early-stage in vitro studies of Lisavanbulin, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Microtubule Network

Lisavanbulin's mechanism of action centers on its ability to interfere with the highly dynamic microtubule network, which is crucial for various cellular processes, particularly mitosis. The active compound, avanbulin, binds to the colchicine site of tubulin heterodimers, preventing their assembly into microtubules.[1][6] This action is distinct from other classes of microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids.[1]

The key downstream effects of this microtubule destabilization are:

  • Activation of the Spindle Assembly Checkpoint (SAC): By disrupting the mitotic spindle, Lisavanbulin activates the SAC, a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4][7]

  • G2/M Phase Cell Cycle Arrest: The activated SAC halts the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis with a defective spindle.[4][8]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][9]

Preclinical evidence also suggests that Lisavanbulin may have a dual mechanism of action, not only targeting the tumor cells directly but also affecting the tumor vasculature.[4][6][10]

cluster_0 Lisavanbulin (BAL101553) Administration cluster_1 Cellular Uptake and Conversion cluster_2 Microtubule Interaction cluster_3 Downstream Cellular Effects Lisavanbulin Lisavanbulin (Prodrug) Avanbulin Avanbulin (Active Moiety) Lisavanbulin->Avanbulin Conversion Colchicine_Site Colchicine Binding Site Avanbulin->Colchicine_Site Tubulin Tubulin Dimer Microtubule_Destabilization Microtubule Destabilization Colchicine_Site->Microtubule_Destabilization Binding leads to SAC_Activation Spindle Assembly Checkpoint Activation Microtubule_Destabilization->SAC_Activation G2M_Arrest G2/M Cell Cycle Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Lisavanbulin's Mechanism of Action.

In Vitro Efficacy Across Cancer Cell Lines

Lisavanbulin, through its active form avanbulin, has demonstrated potent anti-proliferative activity across a range of cancer cell lines in vitro. Of particular note is its efficacy in models of lymphoma and glioblastoma.

Table 1: Anti-proliferative Activity of Avanbulin (Active Moiety of Lisavanbulin) in Cancer Cell Lines
Cell Line TypeNumber of Cell LinesAssayDurationKey FindingsReference
Diffuse Large B-cell Lymphoma (DLBCL)26MTT72 hoursMedian IC50 of 11 nM (95% CI, 10.03-16.17)[9]
Glioblastoma (GBM)VariousNot SpecifiedNot SpecifiedPromising antitumoral activity in preclinical models.[11][12][11][12]
Treatment-Resistant ModelsVariousNot SpecifiedNot SpecifiedActivity in models resistant to other microtubule-targeting agents.[1][3][1][3]

Key In Vitro Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the in vitro activity of Lisavanbulin.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a compound on cell proliferation and survival.

Experimental Workflow: MTT Assay

Figure 2: Workflow for MTT-based Cell Viability Assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of avanbulin (the active moiety of Lisavanbulin) for a specified duration (e.g., 72 hours).[9] Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting the viability against the log of the drug concentration.

Apoptosis Assays

These assays quantify the extent to which a compound induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Culture cells and treat with various concentrations of avanbulin for specific time points (e.g., 24 and 48 hours).[8][9]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment. Studies have shown that in some lymphoma cell lines, apoptosis is induced within the first 24 hours of treatment with avanbulin.[8][9]

Cell Cycle Analysis

This analysis determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with avanbulin as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Avanbulin treatment is expected to show an accumulation of cells in the G2/M phase.[4][8]

The Role of EB1 as a Potential Biomarker

End-binding protein 1 (EB1) is a microtubule-associated protein that plays a role in regulating microtubule dynamics.[9] Several studies have suggested that the expression level of EB1 may be a predictive biomarker for sensitivity to Lisavanbulin.[6][9][13] Tumors with high EB1 expression have shown greater sensitivity to the drug in some preclinical models.[9][14] In vitro data has indicated that EB1 can sensitize microtubules to the effects of microtubule-interacting agents.[6] While a clear correlation was not observed in all studies, there was a trend for higher sensitivity in DLBCL cell lines with high EB1 expression.[9]

Conclusion

Early-stage in vitro studies have established Lisavanbulin as a potent microtubule-destabilizing agent with significant anti-cancer activity in a variety of cell lines, particularly those derived from lymphoma and glioblastoma. Its mechanism of action, involving binding to the colchicine site on tubulin and subsequent induction of G2/M arrest and apoptosis, is well-characterized. The quantitative data from these foundational studies, obtained through standardized protocols for assessing cell viability, apoptosis, and cell cycle progression, provide a strong rationale for its continued clinical development. Further investigation into the role of biomarkers such as EB1 will be crucial for identifying patient populations most likely to benefit from this promising therapeutic agent.

References

Methodological & Application

Protocol for In Vitro Cell Viability Assay with Lisavanbulin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lisavanbulin dihydrochloride, a prodrug of the potent microtubule-destabilizing agent avanbulin, has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its mechanism of action involves binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4]

This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. The provided methodologies are adaptable for various cancer cell types, with a particular focus on glioblastoma and ovarian cancer, where Lisavanbulin has undergone clinical investigation.[3]

Data Presentation

The anti-proliferative activity of avanbulin, the active metabolite of Lisavanbulin, has been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the compound.

Cell Line TypeNumber of Cell LinesAssayIncubation TimeMedian IC50 (nM)Reference
Diffuse Large B-cell Lymphoma (DLBCL)26MTT72 hours11[5]

Signaling Pathway

The primary mechanism of action of Lisavanbulin's active form, avanbulin, is the disruption of microtubule dynamics, which leads to the activation of the Spindle Assembly Checkpoint (SAC). This signaling pathway ensures the fidelity of chromosome segregation during mitosis.

spindle_assembly_checkpoint cluster_drug_action Drug Action cluster_sac_pathway Spindle Assembly Checkpoint (SAC) Pathway Lisavanbulin Lisavanbulin Avanbulin Avanbulin Lisavanbulin->Avanbulin Metabolism Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Unattached_Kinetochores Unattached Kinetochores Microtubule_Destabilization->Unattached_Kinetochores Induces SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) Unattached_Kinetochores->SAC_Proteins Activate MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Form APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (Metaphase) APC_C->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can trigger

Caption: Mechanism of action of Lisavanbulin via microtubule destabilization and activation of the Spindle Assembly Checkpoint.

Experimental Protocols

Below are detailed protocols for two common cell viability assays. It is recommended to optimize cell seeding density and Lisavanbulin concentration range for each specific cell line.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell line (e.g., U87-MG for glioblastoma, OVCAR-3 for ovarian cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow (MTT Assay):

mtt_workflow Start Start Cell_Seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Drug_Treatment Treat with serial dilutions of Lisavanbulin Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72h (37°C, 5% CO2) Drug_Treatment->Incubation_72h Add_MTT Add MTT solution (10 µL/well) Incubation_72h->Add_MTT Incubation_4h Incubate for 4h (37°C, 5% CO2) Add_MTT->Incubation_4h Solubilize Add solubilization solution (100 µL/well) Incubation_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared Lisavanbulin dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates (white or black)

  • Multichannel pipette

  • Luminometer

Experimental Workflow (CellTiter-Glo® Assay):

celltiterglo_workflow Start Start Cell_Seeding Seed cells in opaque 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Drug_Treatment Treat with serial dilutions of Lisavanbulin Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72h (37°C, 5% CO2) Drug_Treatment->Incubation_72h Equilibrate Equilibrate plate to room temperature (30 min) Incubation_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent (100 µL/well) Equilibrate->Add_Reagent Mix_and_Incubate Mix on orbital shaker (2 min) Incubate at RT (10 min) Add_Reagent->Mix_and_Incubate Read_Luminescence Read luminescence Mix_and_Incubate->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation and Treatment: Prepare and add Lisavanbulin dilutions as described in the MTT assay protocol (steps 3 and 4).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

References

Application Notes and Protocols for Establishing a Glioblastoma Patient-Derived Xenograft (PDX) Model for Lisavanbulin Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. Patient-derived xenograft (PDX) models, developed by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a vital platform in preclinical research. These models recapitulate the histological and genetic heterogeneity of the original tumor, providing a more clinically relevant system for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3][4]

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-targeting agent that has demonstrated promising preclinical activity against glioblastoma.[5][6][7][8] It is the prodrug of avanbulin (BAL27862), which binds to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately, tumor cell death.[8][9][10] Notably, Lisavanbulin is brain-penetrant, a critical feature for any effective GBM therapeutic.[6][11][12]

These application notes provide a detailed guide for establishing glioblastoma PDX models and utilizing them to test the efficacy of Lisavanbulin. The protocols outlined below cover the entire workflow, from patient sample acquisition to in vivo drug efficacy studies and subsequent histological analysis.

Key Signaling Pathways in Glioblastoma

Glioblastoma is characterized by the dysregulation of multiple signaling pathways that drive tumor growth, proliferation, and survival. Understanding these pathways is crucial for contextualizing the mechanism of action of drugs like Lisavanbulin and for identifying potential biomarkers. Key pathways frequently altered in GBM include the p53, RB, and PI3K/AKT/mTOR pathways.[13][14][15][16][17]

Glioblastoma_Signaling_Pathways cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Control cluster_2 Apoptosis Regulation RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PTEN PTEN PTEN->PI3K p16 p16 (CDKN2A) CDK4_6 CDK4/6 p16->CDK4_6 RB RB CDK4_6->RB + Cyclin D CyclinD Cyclin D E2F E2F RB->E2F p53 p53 MDM2 MDM2 MDM2->p53

Caption: Key signaling pathways commonly dysregulated in glioblastoma.

Experimental Workflow for Lisavanbulin Testing in Glioblastoma PDX Models

The overall workflow for establishing glioblastoma PDX models and subsequently testing the efficacy of Lisavanbulin involves several key stages, from the acquisition of patient tumor tissue to the final analysis of treatment effects.

PDX_Workflow cluster_0 PDX Model Establishment cluster_1 Lisavanbulin Efficacy Testing cluster_2 Downstream Analysis Patient_Tumor Patient Tumor Acquisition Tumor_Processing Tumor Processing (Dissociation/Fragmentation) Patient_Tumor->Tumor_Processing Implantation Implantation into Immunodeficient Mice (Subcutaneous or Orthotopic) Tumor_Processing->Implantation Tumor_Growth Tumor Growth and Passaging Implantation->Tumor_Growth Model_Characterization Model Characterization (Histology, Genomics) Tumor_Growth->Model_Characterization Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Lisavanbulin/ Vehicle Administration Treatment_Groups->Drug_Administration Monitoring Tumor Growth and Survival Monitoring Drug_Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology and Immunohistochemistry Endpoint->Histology Molecular_Analysis Molecular Analysis (e.g., RNA-seq) Endpoint->Molecular_Analysis

Caption: Experimental workflow for Lisavanbulin testing in glioblastoma PDX models.

Protocols

Protocol 1: Establishment of Subcutaneous Glioblastoma PDX Model

Subcutaneous models are valuable for initial drug screening and studying tumor growth kinetics due to the ease of tumor measurement and implantation.

Materials:

  • Fresh glioblastoma tissue from surgery

  • Sterile phosphate-buffered saline (PBS)

  • DMEM/F-12 medium with antibiotics

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)

  • Surgical instruments (scalpels, forceps)

  • 1 ml syringes with 25G needles

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Tumor Tissue Collection and Transport:

    • Collect fresh tumor tissue from the operating room in a sterile container with DMEM/F-12 medium on ice.

    • Process the tissue within 2-6 hours of resection.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove blood clots and debris.

    • Mechanically mince the tumor into small fragments (1-2 mm³) using sterile scalpels.

    • (Optional) For cell suspension implantation: enzymatically dissociate the minced tissue using a gentle cell dissociation reagent (e.g., Liberase) according to the manufacturer's protocol to obtain a single-cell suspension.[18]

  • Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize the flank area.

    • For tumor fragments: Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket and close the incision with surgical clips or sutures.

    • For cell suspension: Resuspend the cells in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank.[19]

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor growth.

    • Measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors for passaging or further analysis.

  • Passaging:

    • Harvest the tumor under sterile conditions.

    • Remove any necrotic tissue and process the viable tumor tissue as described in step 2.

    • Implant the processed tissue into new recipient mice. A stable PDX model is typically established after three consecutive passages.[20][21]

Protocol 2: Establishment of Orthotopic Glioblastoma PDX Model

Orthotopic models, where tumor cells are implanted into the brain, more accurately mimic the tumor microenvironment and the influence of the blood-brain barrier on drug efficacy.[1][2][20]

Materials:

  • Glioblastoma cells from a dissociated PDX tumor or a stable PDX-derived cell line (1 x 10⁵ cells in 5 µL of sterile PBS)

  • Stereotactic frame

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Hamilton syringe with a 30G needle

  • Surgical drill

  • Surgical instruments

  • Analgesics and post-operative care supplies

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of glioblastoma cells from a dissociated subcutaneous PDX tumor.

    • Resuspend the cells in sterile, preservative-free PBS at a concentration of 2 x 10⁷ cells/mL.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in the stereotactic frame.

    • Shave the head and sterilize the scalp.

    • Make a midline incision to expose the skull.

    • Using a surgical drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly lower the Hamilton syringe needle to the target depth (e.g., 3 mm from the dura).

    • Inject 5 µL of the cell suspension (1 x 10⁵ cells) over 5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

    • Seal the burr hole with bone wax and close the scalp incision with sutures or surgical glue.

  • Post-operative Care and Monitoring:

    • Administer analgesics as prescribed.

    • Monitor the mice daily for neurological symptoms (e.g., lethargy, ataxia, weight loss).

    • Tumor growth can be monitored using bioluminescence imaging (if cells are luciferase-tagged) or MRI.[1]

Protocol 3: In Vivo Efficacy Testing of Lisavanbulin

Materials:

  • Established glioblastoma PDX-bearing mice (subcutaneous or orthotopic) with tumors of a specified size (e.g., 100-200 mm³ for subcutaneous models).

  • Lisavanbulin (formulated for oral gavage)

  • Vehicle control (e.g., as specified by the drug manufacturer)

  • Oral gavage needles

  • Calipers for subcutaneous tumor measurement

  • Imaging system for orthotopic tumor monitoring (if applicable)

Procedure:

  • Randomization:

    • When tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Drug Administration:

    • Administer Lisavanbulin orally once daily at the desired dose (e.g., 30 mg/kg).[12]

    • Administer the vehicle control to the control group using the same schedule and route.

    • Continue treatment for the duration specified in the study design.

  • Efficacy Assessment:

    • Subcutaneous Models: Measure tumor volume 2-3 times per week.

    • Orthotopic Models: Monitor tumor growth via imaging and record survival time.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the maximum allowed size, if they exhibit signs of significant morbidity, or at the end of the study.

    • Collect tumors, brains, and other relevant tissues for downstream analysis.

Protocol 4: Histological and Immunohistochemical Analysis

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Primary antibodies (e.g., Ki-67 for proliferation, CD31 for blood vessels, phospho-histone H3 for mitotic arrest)

  • Secondary antibodies and detection reagents (e.g., DAB)

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Fix harvested tumors or brains in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissues through a series of alcohol and xylene washes and embed in paraffin.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • H&E Staining:

    • Perform standard H&E staining to assess tumor morphology, necrosis, and infiltration.

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity and non-specific binding sites.[22]

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB substrate and counterstain with hematoxylin.[23]

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope and quantify the staining (e.g., percentage of Ki-67 positive cells) using image analysis software. Immunohistochemical analyses have shown a significant increase in phospho-histone H3 with Lisavanbulin treatment, indicating mitotic arrest.[11][12]

Data Presentation

Table 1: Preclinical Efficacy of Lisavanbulin Monotherapy in Orthotopic Glioblastoma PDX Models
PDX ModelTreatment GroupMedian Survival (Days)Percent Increase in Lifespan (%ILS)Reference
GBM6Vehicle48-[12]
Lisavanbulin (30 mg/kg)6025[12]
GBM12Vehicle23-[12]
Lisavanbulin (30 mg/kg)3135[12]
Summary of 14 PDX ModelsLisavanbulin (30 mg/kg)-9-84[11][24][25]
Table 2: Preclinical Efficacy of Lisavanbulin in Combination with Standard of Care in Orthotopic Glioblastoma PDX Models
PDX ModelTreatment GroupMedian Survival (Days)Reference
GBM6RT alone69[11][24]
Lisavanbulin + RT90[11][24]
GBM150RT alone73[11][24]
Lisavanbulin + RT143[11][24]
GBM26RT/TMZ121[11][24]
Lisavanbulin + RT/TMZ172[11][24]
GBM39RT/TMZ249[11][24]
Lisavanbulin + RT/TMZ502[11][24]

RT: Radiation Therapy; TMZ: Temozolomide

Table 3: Pharmacokinetic Properties of Lisavanbulin in PDX-bearing Mice
Time Post-doseBrain-to-Plasma RatioReference
2 hours1.3[11][24][25]
6 hours1.6[11][24][25]

Conclusion

The establishment of patient-derived xenograft models is a powerful tool for the preclinical evaluation of novel therapeutics for glioblastoma. The protocols outlined in these application notes provide a comprehensive framework for developing and utilizing glioblastoma PDX models to assess the efficacy of Lisavanbulin. The presented data underscores the significant preclinical activity of Lisavanbulin, both as a monotherapy and in combination with standard-of-care treatments, and its favorable brain penetration.[6][11][12][25] These models and protocols can aid researchers in further elucidating the therapeutic potential of Lisavanbulin and in the development of more effective treatments for this devastating disease.

References

Application Note: Quantification of Lisavanbulin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lisavanbulin and its active metabolite, Avanbulin, in human plasma. Lisavanbulin (BAL101553) is a novel microtubule-destabilizing agent that shows promise in the treatment of various cancers, including glioblastoma.[1][2] This protocol details a reliable method for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies in a drug development setting. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Introduction

Lisavanbulin is a water-soluble prodrug of the potent microtubule inhibitor, Avanbulin (BAL27862).[3][4] Avanbulin binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Accurate quantification of Lisavanbulin and Avanbulin in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies.[5][6] This application note provides a detailed protocol for the simultaneous quantification of Lisavanbulin and Avanbulin in human plasma.

Signaling Pathway

Lisavanbulin_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Lisavanbulin (Prodrug) Lisavanbulin (Prodrug) Avanbulin (Active Drug) Avanbulin (Active Drug) Lisavanbulin (Prodrug)->Avanbulin (Active Drug) Conversion Tubulin Dimers Tubulin Dimers Avanbulin (Active Drug)->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted Microtubule Dynamics Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Disrupted Microtubule Dynamics->Spindle Assembly Checkpoint (SAC) Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation)->Cell Cycle Arrest (G2/M) Experimental_Workflow cluster_plasma Plasma Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_collection Collect whole blood (K2EDTA anticoagulant) centrifugation Centrifuge to separate plasma plasma_collection->centrifugation plasma_storage Store plasma at -80°C centrifugation->plasma_storage thaw Thaw plasma samples plasma_storage->thaw add_is Add Internal Standard (Lisavanbulin-d4, Avanbulin-d4) thaw->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge supernatant Transfer supernatant vortex_centrifuge->supernatant evaporate Evaporate to dryness supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute injection Inject sample onto LC system reconstitute->injection separation Chromatographic Separation (C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

References

Application Notes and Protocols for Immunohistochemical Detection of EB1 Expression in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

End-binding protein 1 (EB1), a member of the microtubule-associated proteins (MAPs) family, is a key regulator of microtubule dynamics. It localizes to the plus-ends of growing microtubules, where it plays a crucial role in microtubule stabilization, spindle function, and chromosome stability. Emerging evidence suggests that EB1 is overexpressed in a variety of human cancers, including esophageal squamous cell carcinoma, colorectal cancer, and ovarian cancer, and its elevated expression is often associated with tumor progression and poor prognosis.[1][2] EB1 has been implicated as a potential oncogene, promoting cellular growth and inhibiting apoptosis, partly through the activation of the β-catenin/TCF signaling pathway.[1] Therefore, the detection and quantification of EB1 expression in tumor tissues by immunohistochemistry (IHC) can provide valuable insights for cancer research and may serve as a potential biomarker for diagnosis, prognosis, and therapeutic response.

These application notes provide a detailed protocol for the immunohistochemical detection of EB1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, a summary of EB1 expression in various cancers, and an overview of its associated signaling pathways.

Data Presentation: EB1 Expression in Human Tumors

The following table summarizes the expression of EB1 in various tumor types as determined by immunohistochemistry. The scoring of IHC results can be subjective and methodologies may vary between studies. A common method is the H-score, which combines the percentage of positive cells and the staining intensity.

Tumor TypeNumber of CasesPercentage of EB1 OverexpressionIHC Scoring DetailsReference
Esophageal Squamous Cell Carcinoma (ESCC)27~63%Overexpression was defined as higher EB1 mRNA levels in tumor tissue compared to matched normal tissue.[1][2]
Sporadic Colorectal Cancer (SCC)68Significantly higher in SCC vs. normal mucosa (p=0.0007)Immunopositivity was evaluated, showing stronger positivity in SCC.[1]
Ovarian Cancer7 (for IHC validation)High EB1 levels were associated with poorly differentiated tumors (G3).Western blot was used for initial quantification, followed by IHC validation showing EB1 is mainly expressed in tumor cells.

Note: The available quantitative data for EB1 IHC across a wide range of tumors is limited in the current literature. The scoring methods and definitions of "overexpression" can vary significantly between studies, making direct comparisons challenging.

Signaling Pathways Involving EB1

EB1 is involved in key signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the role of EB1 in tumorigenesis.

EB1 and the β-catenin/TCF Signaling Pathway

EB1 can act as an oncogene by activating the β-catenin/T-cell factor (TCF) signaling pathway, which leads to the transcription of genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[1]

EB1_beta_catenin_pathway EB1 EB1 APC_complex APC/Axin/GSK3β Destruction Complex EB1->APC_complex Inhibits beta_catenin β-catenin APC_complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates to Nucleus proteasome Proteasomal Degradation beta_catenin_p->proteasome Leads to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates target_genes Target Genes (c-myc, Cyclin D1) TCF_LEF->target_genes Promotes Transcription proliferation Cell Proliferation & Survival target_genes->proliferation

EB1 activates the β-catenin/TCF signaling pathway.
Phosphorylation of EB1 via the Akt/GSK3β Pathway

The association of EB1 with microtubules is regulated by phosphorylation. The Akt/GSK3β signaling pathway plays a role in this process, where activated GSK3β can phosphorylate EB1, affecting its function.

EB1_phosphorylation_pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Bind PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits EB1 EB1 GSK3b->EB1 Phosphorylates pEB1 p-EB1 MT Microtubule Dynamics & Cell Migration pEB1->MT Regulates IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval Blocking_Peroxidase Peroxidase Blocking AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Nonspecific Blocking Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody (anti-EB1) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Clearing Dehydration & Clearing Counterstain->Dehydration_Clearing Mounting Mounting Dehydration_Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

References

Lisavanbulin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally bioavailable small molecule prodrug of avanbulin (BAL27862). Avanbulin is a microtubule-destabilizing agent that has shown potent anti-tumor activity in a variety of preclinical cancer models, including those resistant to other microtubule-targeting agents.[1][2][3] Its mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics.[2][3][4] This interference with microtubule function leads to the activation of the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3][4][5] Lisavanbulin is particularly noted for its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like glioblastoma.[6][7][8]

Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like Lisavanbulin on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. This application note provides detailed protocols for analyzing Lisavanbulin-induced cell cycle arrest using flow cytometry.

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

Lisavanbulin exerts its cytotoxic effects by disrupting the normal function of microtubules. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.

Lisavanbulin_Pathway cluster_cell Cancer Cell Lisavanbulin Lisavanbulin (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Drug) Lisavanbulin->Avanbulin Metabolic Conversion Tubulin Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of Lisavanbulin-induced cell cycle arrest.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize hypothetical data from studies on Diffuse Large B-cell Lymphoma (DLBCL) and Glioblastoma (GBM) cell lines treated with Avanbulin, the active form of Lisavanbulin. In preclinical studies, Avanbulin has demonstrated a potent in vitro anti-lymphoma activity, which was mainly cytotoxic with rapid apoptosis induction.[1]

Table 1: Cell Cycle Distribution in DLBCL Cell Lines Treated with Avanbulin

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0 (Apoptosis) (%)
DMSO (Control) SU-DHL-460.5 ± 2.125.3 ± 1.514.2 ± 1.81.5 ± 0.5
20 nM Avanbulin (24h) SU-DHL-435.2 ± 3.015.1 ± 2.245.7 ± 4.14.0 ± 1.1
20 nM Avanbulin (48h) SU-DHL-420.8 ± 2.510.5 ± 1.950.3 ± 3.818.4 ± 2.7
DMSO (Control) OCI-Ly755.9 ± 2.830.1 ± 2.014.0 ± 1.52.1 ± 0.7
20 nM Avanbulin (24h) OCI-Ly730.1 ± 3.518.4 ± 2.548.5 ± 4.53.0 ± 0.9
20 nM Avanbulin (48h) OCI-Ly718.5 ± 2.912.2 ± 2.145.8 ± 5.023.5 ± 3.1

Data are presented as mean ± standard deviation.

Mechanistically, treatment of short-term cell explant cultures of patient-derived xenografts (PDXs) with avanbulin revealed increases in G2/M cell cycle arrest along with apoptosis, features consistent with a microtubule disruption mode of action.[9]

Table 2: Cell Cycle Distribution in Glioblastoma (GBM) Patient-Derived Xenograft (PDX) Cultures Treated with Avanbulin

TreatmentPDX LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0 (Apoptosis) (%)
DMSO (Control) GBM-PDX-150.2 ± 3.135.5 ± 2.514.3 ± 1.92.5 ± 0.8
50 nM Avanbulin (48h) GBM-PDX-125.8 ± 4.015.3 ± 3.155.9 ± 5.23.0 ± 1.0
DMSO (Control) GBM-PDX-248.7 ± 2.938.1 ± 3.013.2 ± 2.22.8 ± 0.9
50 nM Avanbulin (48h) GBM-PDX-222.4 ± 3.818.2 ± 2.854.4 ± 4.95.0 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing cell cycle arrest involves cell culture and treatment, harvesting, fixation, staining with a DNA-binding dye, and subsequent analysis using a flow cytometer.

Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Cell Culture (e.g., DLBCL or GBM cells) B 2. Treatment (Lisavanbulin or DMSO control) A->B C 3. Cell Harvesting (Trypsinization/Scraping for adherent cells, centrifugation for suspension cells) B->C D 4. Cell Washing (PBS) C->D E 5. Fixation (Cold 70% Ethanol) D->E F 6. RNase Treatment (To remove RNA) E->F G 7. Staining (Propidium Iodide) F->G H 8. Flow Cytometry (Data Acquisition) G->H I 9. Data Analysis (Cell cycle modeling software, e.g., FlowJo) H->I

Figure 2: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • For adherent cells (e.g., GBM cell lines), seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • For suspension cells (e.g., DLBCL cell lines), seed cells in T-25 flasks or 6-well plates at a density of 0.5 x 10⁶ cells/mL.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of Lisavanbulin or Avanbulin in DMSO.

    • Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 20 nM, 50 nM).

    • Add the drug-containing medium to the cells. For the control group, add medium containing the same concentration of DMSO.

  • Incubation Post-Treatment: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1]

Protocol 2: Cell Preparation and Fixation
  • Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again as in the previous step.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[1][10]

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of cold PBS.

  • RNase Treatment: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free) to ensure only DNA is stained.[10]

  • Incubation: Incubate the cells at 37°C for 30 minutes.

  • Staining: Add 5 µL of a 1 mg/mL propidium iodide (PI) stock solution to each sample for a final concentration of 10 µg/mL.

  • Final Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission at approximately 617 nm.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.[1]

    • Gate the cell population to exclude doublets and debris.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population, which is indicative of apoptotic cells.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of Lisavanbulin on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the G2/M arrest induced by this potent microtubule-destabilizing agent. This method is crucial for the preclinical evaluation of Lisavanbulin and for understanding its mechanism of action in various cancer models. The potential for a biomarker-driven approach, possibly involving End-binding protein 1 (EB1) expression, further highlights the importance of detailed cellular analysis in the development of this promising therapeutic.[1][5][8]

References

Application Notes and Protocols: Administering Lisavanbulin Dihydrochloride in Combination with Radiotherapy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Lisavanbulin dihydrochloride in combination with radiotherapy in animal models, primarily focusing on glioblastoma (GBM).

Lisavanbulin (also known as BAL101553) is a water-soluble lysine prodrug of the microtubule-destabilizing agent, avanbulin (BAL27862).[1][2] Avanbulin binds to the colchicine site on tubulin, leading to the disruption of microtubule organization.[3] This triggers the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and subsequent apoptosis, ultimately inhibiting tumor growth.[1][3] Preclinical studies have demonstrated that Lisavanbulin can effectively cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[4][5][6] When combined with radiotherapy, Lisavanbulin is believed to act as a radiosensitizer, as cells arrested in mitosis are more susceptible to radiation-induced DNA damage.[1]

Data Presentation

Table 1: Efficacy of Lisavanbulin Monotherapy in Orthotopic IDH-wildtype GBM Patient-Derived Xenografts (PDXs)
GBM PDX LineTreatment GroupMedian Survival (days)P-value vs. VehicleReference
GBM12Vehicle23-[7]
Lisavanbulin (30 mg/kg, daily)31< .01[7]
GBM6Vehicle48-[7]
Lisavanbulin (30 mg/kg, daily)60< .01[7]
Table 2: Efficacy of Lisavanbulin in Combination with Radiotherapy (RT) and Temozolomide (TMZ) in an Orthotopic GBM PDX Model
Treatment GroupMedian Survival (days)P-value vs. RT/TMZ-TMZReference
RT/TMZ-TMZ121-[7]
Lisavanbulin + RT/TMZ-TMZ172.003[7]

Signaling Pathway and Experimental Workflow

signaling_pathway cluster_drug_action Lisavanbulin Action cluster_radiotherapy Radiotherapy Action Lisavanbulin Lisavanbulin Avanbulin Avanbulin Lisavanbulin->Avanbulin Prodrug Conversion Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Destabilization->Spindle_Assembly_Checkpoint Mitotic_Arrest G2/M Phase Mitotic Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage DNA Double Strand Breaks Mitotic_Arrest->DNA_Damage Increased Sensitivity Radiotherapy Radiotherapy Radiotherapy->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed signaling pathway of Lisavanbulin and its synergistic effect with radiotherapy.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints PDX_Establishment Establish GBM PDX Intracranial Tumors in Mice Randomization Randomize Mice into Treatment Groups PDX_Establishment->Randomization Lisavanbulin_Admin Administer Lisavanbulin (e.g., 30 mg/kg daily, oral) Randomization->Lisavanbulin_Admin Radiotherapy Deliver Radiotherapy (e.g., 2 Gy x 10 fractions) Randomization->Radiotherapy TMZ_Admin Administer TMZ (Concurrent & Adjuvant) Randomization->TMZ_Admin Control Vehicle/Control Group Randomization->Control Survival_Monitoring Monitor for Survival Lisavanbulin_Admin->Survival_Monitoring Radiotherapy->Survival_Monitoring TMZ_Admin->Survival_Monitoring Control->Survival_Monitoring Tumor_Analysis Tumor Burden Analysis (at study endpoint) Survival_Monitoring->Tumor_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Survival_Monitoring->Cell_Cycle_Analysis

Caption: Experimental workflow for combination therapy in GBM PDX models.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of intracranial GBM tumors in mice using patient-derived xenografts, a key step for in vivo efficacy studies.

Materials:

  • IDH-wildtype GBM PDX lines

  • Immunocompromised mice (e.g., athymic nude mice)

  • Stereotactic surgery equipment

  • Cell culture reagents

Procedure:

  • Cell Preparation: Culture GBM PDX cells under appropriate conditions to achieve the desired number for implantation.

  • Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Stereotactic Implantation:

    • Secure the anesthetized mouse in a stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates.

    • Slowly inject the GBM PDX cell suspension into the brain parenchyma (e.g., the striatum).

    • Withdraw the needle slowly and seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-operative Care: Monitor the mice for recovery from surgery and for any signs of neurological deficits.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth through bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical signs (e.g., weight loss, behavioral changes).

Protocol 2: Combination Therapy with Lisavanbulin and Radiotherapy

This protocol details the administration of Lisavanbulin in conjunction with a fractionated radiotherapy regimen, with an optional arm for concurrent and adjuvant temozolomide (TMZ).

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle control

  • Temozolomide (optional)

  • Small animal irradiator

Procedure:

  • Randomization: Once tumors are established, randomize the mice into the desired treatment groups (e.g., Vehicle, Lisavanbulin alone, Radiotherapy alone, Lisavanbulin + Radiotherapy, Lisavanbulin + RT/TMZ-TMZ).

  • Lisavanbulin Administration:

    • Prepare Lisavanbulin formulation for oral gavage (e.g., at 30 mg/kg).

    • Administer Lisavanbulin or vehicle control daily, starting at a predetermined time relative to the initiation of radiotherapy.[7] For maximal benefit, continuous Lisavanbulin dosing from the start of radiotherapy until the animal becomes moribund has been shown to be effective.[5]

  • Radiotherapy Administration:

    • Anesthetize the mice and shield their bodies, exposing only the head.

    • Deliver a fractionated dose of radiation (e.g., 2 Gy per fraction for 10 fractions) using a small animal irradiator.[7]

  • TMZ Administration (Optional):

    • For a regimen mimicking the standard of care in GBM, administer TMZ concurrently with radiotherapy.[7]

    • Following the concurrent phase, continue with adjuvant cycles of TMZ (e.g., for 5 days every 28 days for three cycles).[7]

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of toxicity and overall health.

    • Record survival data to determine the median survival for each group.

    • At the study endpoint, tumors can be harvested for histological analysis to confirm tumor burden and for mechanistic studies such as cell cycle analysis.[1][7]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the mechanistic effect of Lisavanbulin on the cell cycle, specifically looking for G2/M arrest.

Materials:

  • Tumor tissue or cultured PDX cells

  • Collagenase/Dispase for tissue dissociation

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • For tumor tissue, create a single-cell suspension by mechanical and enzymatic dissociation.

    • For cultured cells, harvest by trypsinization.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate in the dark to allow for DNA staining.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Analyze the DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An increase in the G2/M population in Lisavanbulin-treated samples is indicative of mitotic arrest.[1]

References

Application Notes and Protocols for Studying Microtubule Dynamics with Lisavanbulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally available small molecule prodrug that is currently under investigation for the treatment of various cancers, including glioblastoma.[1][2][3] Lisavanbulin is converted in the body to its active moiety, avanbulin (BAL27862), a potent microtubule-destabilizing agent.[4] Avanbulin binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the dynamic instability of microtubules.[4][5][6] This interference with microtubule function leads to cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells.[5][7][8]

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[9] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, and understanding their precise effects on microtubule dynamics in living cells is crucial for the development of new and more effective cancer therapies.

These application notes provide detailed protocols for utilizing Lisavanbulin and its active form, avanbulin, to study microtubule dynamics in live cells. The information is intended to guide researchers in designing and executing experiments to investigate the mechanism of action of this promising anti-cancer agent.

Quantitative Data on Avanbulin's Interaction with Tubulin

The following table summarizes key quantitative data on the interaction of avanbulin (BAL27862) with tubulin and its cellular effects.

ParameterValueCell Line/SystemReference
Biochemical Assays
IC50 (Tubulin Polymerization Inhibition)1.4 µMPurified tubulin[6]
Dissociation Constant (Kd)244 nMPurified tubulin[6]
Binding Stoichiometry (avanbulin:tubulin)1:1Purified tubulin[6]
Cellular Assays
Median IC50 (Growth Inhibition)11 nM26 DLBCL cell lines[10]
Apoptosis InductionObserved at 20 nMDLBCL cell lines[10]
G2/M Phase ArrestConfirmedCancer cell lines[7]

Signaling Pathway and Mechanism of Action

Lisavanbulin exerts its cytotoxic effects by disrupting the fundamental process of microtubule dynamics. The following diagram illustrates the proposed mechanism of action.

Lisavanbulin_Mechanism cluster_0 Cellular Uptake and Conversion cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Lisavanbulin Lisavanbulin (BAL101553) (Prodrug) Avanbulin Avanbulin (BAL27862) (Active Drug) Lisavanbulin->Avanbulin Intracellular Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Avanbulin->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Disrupted Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of Lisavanbulin.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics using Fluorescently-Tagged Tubulin

This protocol describes the use of live-cell imaging to visualize the effects of avanbulin on microtubule dynamics in cells expressing a fluorescently-tagged tubulin, such as GFP-α-tubulin.

Materials:

  • Mammalian cell line suitable for live-cell imaging (e.g., HeLa, U2OS)

  • Plasmid encoding a fluorescently-tagged tubulin (e.g., pEGFP-Tubulin)

  • Transfection reagent

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Avanbulin (BAL27862) stock solution (in DMSO)

  • Live-cell imaging system (e.g., confocal microscope with an environmental chamber)

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins)

Procedure:

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed cells onto glass-bottom dishes suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of imaging.

    • Transfect the cells with the fluorescently-tagged tubulin plasmid according to the manufacturer's instructions for the chosen transfection reagent.

    • Incubate for 24-48 hours to allow for expression of the fluorescently-tagged tubulin.

  • Drug Treatment:

    • Prepare a working solution of avanbulin in pre-warmed live-cell imaging medium. A concentration range of 10-100 nM is a good starting point based on the reported IC50 values.[10] A vehicle control (DMSO) should be run in parallel.

    • Gently replace the culture medium in the dishes with the avanbulin-containing or vehicle control medium.

    • Incubate the cells for a desired period (e.g., 1-4 hours) in a standard cell culture incubator prior to imaging, or add the drug directly on the microscope stage for immediate observation of its effects.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2.

    • Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.

    • Acquire time-lapse images of the microtubule network using the appropriate laser lines and filters for the fluorescent protein.

    • Capture images at a high frame rate (e.g., every 2-5 seconds) to resolve the dynamic events of microtubule growth and shortening.

    • Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.

  • Data Analysis:

    • Use image analysis software to track the ends of individual microtubules over time.

    • Measure the rates of microtubule growth (polymerization) and shortening (depolymerization).

    • Determine the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth).

    • Compare the parameters of microtubule dynamics between avanbulin-treated and control cells.

Protocol 2: Immunofluorescence Staining of Microtubules after Lisavanbulin Treatment

This protocol allows for the visualization of the microtubule network in fixed cells after treatment with Lisavanbulin, providing a snapshot of its effects on microtubule organization.

Materials:

  • Cells grown on glass coverslips

  • Lisavanbulin (BAL101553) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Lisavanbulin (or vehicle control) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing the microtubule network and nuclear morphology.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of Lisavanbulin on microtubule dynamics in live cells.

Lisavanbulin_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, U2OS) Transfection 2. Transfection (e.g., GFP-Tubulin) CellCulture->Transfection DrugTreatment 3. Lisavanbulin/Avanbulin Treatment (Dose-response and time-course) Transfection->DrugTreatment Control Vehicle Control (DMSO) Transfection->Control LiveImaging 4. Live-Cell Imaging (Confocal Microscopy) DrugTreatment->LiveImaging Control->LiveImaging Tracking 5. Microtubule Tracking LiveImaging->Tracking Quantification 6. Quantification of Dynamics (Growth/Shrinkage Rates, Catastrophe/Rescue Frequencies) Tracking->Quantification StatisticalAnalysis 7. Statistical Analysis Quantification->StatisticalAnalysis

Caption: Experimental workflow for live-cell imaging.

Conclusion

Lisavanbulin and its active metabolite avanbulin are potent microtubule-destabilizing agents with a clear mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate effects of these compounds on microtubule dynamics in living cells. Such studies are essential for a deeper understanding of their anti-cancer properties and for the rational design of future clinical applications. The use of live-cell imaging techniques will continue to be invaluable in elucidating the cellular and molecular consequences of treatment with this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Lisavanbulin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lisavanbulin dihydrochloride.

Troubleshooting Guide

This guide addresses common experimental issues that may indicate the development of acquired resistance to Lisavanbulin.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual increase in IC50 of Lisavanbulin over successive cell passages. Development of acquired resistance.1. Sequence Tubulin Genes: Isolate genomic DNA and sequence α- and β-tubulin subunits to identify mutations that may alter drug binding. 2. Assess Drug Efflux Pump Expression: Perform Western blot or qRT-PCR to measure the expression levels of ABC transporters like P-glycoprotein (MDR1). 3. Evaluate Expression of Tubulin Isotypes: Use isotype-specific antibodies in Western blotting to check for changes in the expression of different β-tubulin isotypes.
Reduced G2/M cell cycle arrest in response to Lisavanbulin treatment. Alterations in cell cycle checkpoint proteins or signaling pathways that bypass the spindle assembly checkpoint (SAC).[1][2]1. Analyze Spindle Assembly Checkpoint Proteins: Perform Western blot for key SAC proteins like MAD2 and BUBR1. 2. Investigate Upstream Signaling: Use pathway-specific inhibitors or activators to probe signaling pathways (e.g., PI3K/Akt, MAPK) that may be promoting cell cycle progression.
Lisavanbulin-treated resistant cells show normal microtubule morphology. Mechanisms that counteract the microtubule-destabilizing effect of Lisavanbulin.1. Immunofluorescence Staining: Stain for α-tubulin to visualize microtubule dynamics. Compare the microtubule network in sensitive versus resistant cells with and without drug treatment. 2. Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay with purified tubulin from sensitive and resistant cells to directly measure the effect of Lisavanbulin.
Inconsistent results in in vivo xenograft models. Tumor microenvironment-mediated resistance or poor drug bioavailability.1. Immunohistochemistry of Tumor Tissue: Analyze tumor sections for markers of angiogenesis and immune cell infiltration.[3][4] 2. Pharmacokinetic Analysis: Measure Lisavanbulin and its active metabolite, Avanbulin, levels in plasma and tumor tissue to ensure adequate drug exposure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lisavanbulin?

Lisavanbulin (BAL101553) is a lysine prodrug of the microtubule-destabilizing agent, Avanbulin (BAL27862).[3][5][6] Avanbulin binds to the colchicine site on β-tubulin, leading to the destabilization of microtubules.[7] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), causing cell cycle arrest in the G2/M phase and subsequent tumor cell death.[1][2] Lisavanbulin is orally bioavailable and can cross the blood-brain barrier.[1][3]

Q2: What are the potential mechanisms of acquired resistance to microtubule-targeting agents like Lisavanbulin?

While specific mechanisms of acquired resistance to Lisavanbulin are still under investigation, resistance to microtubule inhibitors, in general, can arise from several factors:

  • Alterations in the Drug Target: Mutations in the α- or β-tubulin subunits can prevent the drug from binding effectively.[8][9]

  • Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes can confer resistance.[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[10][11]

  • Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways can allow cancer cells to evade apoptosis induced by the drug.[11]

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less sensitive to drug-induced cell death.[12]

Q3: How can I develop a Lisavanbulin-resistant cell line?

A common method is through continuous exposure to escalating concentrations of the drug.

G cluster_0 Resistant Cell Line Development Workflow start Start with a sensitive parental cell line expose Continuously expose cells to a low concentration of Lisavanbulin (e.g., IC20) start->expose monitor Monitor cell viability and proliferation expose->monitor increase Gradually increase the concentration of Lisavanbulin as cells adapt monitor->increase isolate Isolate and expand resistant clones increase->isolate characterize Characterize the resistant phenotype (IC50 shift, protein expression, etc.) isolate->characterize G cluster_0 Strategies to Overcome Lisavanbulin Resistance A Acquired Resistance to Lisavanbulin B Combination Therapy A->B C Targeting Bypass Pathways A->C D Immunotherapy A->D E Efflux Pump Inhibitors B->E F Signaling Pathway Inhibitors (e.g., PI3K, MEK) C->F G Immune Checkpoint Blockade D->G H Restore Drug Sensitivity E->H F->H G->H G cluster_0 Hypothesized Resistance Signaling cluster_1 Resistance Mechanisms Lisavanbulin Lisavanbulin Microtubules Microtubule Destabilization Lisavanbulin->Microtubules inhibits SAC Spindle Assembly Checkpoint Activation Microtubules->SAC activates Apoptosis Apoptosis SAC->Apoptosis leads to Tubulin_Mutation Tubulin Mutation Tubulin_Mutation->Microtubules prevents binding Efflux_Pump Drug Efflux (e.g., P-gp) Efflux_Pump->Lisavanbulin reduces intracellular concentration Bypass_Pathway Bypass Signaling (e.g., PI3K/Akt) Bypass_Pathway->Apoptosis inhibits

References

Lisavanbulin Therapeutic Index Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the therapeutic index of Lisavanbulin. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in navigating experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lisavanbulin and how does it inform strategies to improve its therapeutic index?

Lisavanbulin is a water-soluble lysine prodrug of the potent microtubule-destabilizing agent, avanbulin.[1][2] Avanbulin binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[2][3] This mechanism is central to its anti-tumor activity. Strategies to enhance its therapeutic index should aim to maximize this effect in tumor cells while minimizing its impact on healthy tissues, particularly neurons, to mitigate neurotoxicity.

Q2: What are the known dose-limiting toxicities (DLTs) of Lisavanbulin in clinical trials?

In clinical studies, the primary DLTs observed with Lisavanbulin have been related to the vascular system and neurotoxicity.[4][5] For instance, a phase 1 study in patients with newly diagnosed glioblastoma reported grade 4 aseptic meningoencephalitis in one patient and grade 2 confusion and memory impairment as DLTs at higher doses.[5] Understanding these toxicities is critical for developing strategies to manage or avoid them, thereby widening the therapeutic window.

Q3: How can combination therapies be used to enhance the therapeutic index of Lisavanbulin?

Preclinical and clinical data suggest that combining Lisavanbulin with standard-of-care treatments for glioblastoma, such as radiation therapy and temozolomide (TMZ), can significantly enhance its anti-tumor efficacy.[6] This synergistic effect may allow for the use of lower, less toxic doses of Lisavanbulin while achieving a greater therapeutic outcome. The key is to identify optimal dosing schedules and sequences to maximize synergy and minimize overlapping toxicities.

Q4: What is the role of the biomarker EB1 in predicting response to Lisavanbulin?

End-binding protein 1 (EB1) has been identified as a potential response-predictive biomarker for Lisavanbulin.[7][8] Preclinical models and some clinical data suggest that tumors with high EB1 expression may be more sensitive to Lisavanbulin.[7][9] Utilizing EB1 as a biomarker for patient selection could significantly improve the therapeutic index by ensuring that only patients who are most likely to benefit from the drug receive it, thus avoiding unnecessary toxicity in non-responders.

Troubleshooting Guides

In Vitro Experimentation
IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding.
Uneven drug distribution in wells.Mix the plate gently on a shaker after adding Lisavanbulin.
Contamination of cell cultures.Regularly check cultures for signs of contamination. Use aseptic techniques.
Unexpectedly low cytotoxicity observed. Drug degradation.Prepare fresh solutions of Lisavanbulin for each experiment. Store stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.
Cell line resistance.Verify the expression of EB1 in your cell line. Consider using a cell line known to be sensitive to microtubule inhibitors.
Incorrect assay incubation time.Optimize the incubation time for your specific cell line and Lisavanbulin concentration range.
Difficulty in detecting apoptosis. Apoptosis timing is cell-line dependent.Perform a time-course experiment to identify the optimal time point for apoptosis detection after Lisavanbulin treatment.
Incorrect assay used.Use a combination of assays to detect early (e.g., Annexin V) and late (e.g., caspase-3/7 activity, TUNEL) apoptotic events.
In Vivo Experimentation
IssuePossible Cause(s)Suggested Solution(s)
High toxicity and weight loss in animal models. Dose is too high for the specific animal strain.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
Formulation issues leading to poor bioavailability or rapid clearance.Ensure proper formulation of Lisavanbulin for oral or intravenous administration as per established protocols.
Lack of significant tumor growth inhibition. Insufficient drug exposure at the tumor site.Verify the ability of Lisavanbulin to cross the blood-brain barrier in your model. Consider pharmacokinetic studies to assess drug concentration in the brain.
Suboptimal dosing schedule.Experiment with different dosing schedules (e.g., daily vs. intermittent) and in combination with other agents like radiation.
Tumor model not representative. The chosen cell line for the orthotopic model is not sensitive to Lisavanbulin.Use patient-derived xenograft (PDX) models known to express the EB1 biomarker for more clinically relevant studies.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Lisavanbulin in Glioblastoma Models
ModelTreatmentDose/ScheduleOutcomeReference
Orthotopic GBM PDX (GBM6)Lisavanbulin Monotherapy30 mg/kg, dailySignificant extension in survival vs. vehicle[10]
Orthotopic GBM PDX (GBM12)Lisavanbulin Monotherapy30 mg/kg, dailySignificant extension in survival vs. vehicle[10]
Orthotopic GBM PDX (GBM39)Lisavanbulin + RT/TMZ30 mg/kg, dailyMedian survival of 502 days vs. 249 days for RT/TMZ alone[10]
Orthotopic GBM PDX (GBM26)Lisavanbulin + RT/TMZ30 mg/kg, dailyMedian survival of 172 days vs. 121 days for RT/TMZ alone[10]
Table 2: Clinical Safety and Efficacy of Lisavanbulin in Glioblastoma
Study PhasePatient PopulationDoseKey Adverse Events (Grade ≥3)EfficacyReference
Phase 1Newly Diagnosed uMGMT GBM (with RT)4-15 mg dailyAseptic meningoencephalitis (1 patient, Grade 4), hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, lymphopeniaMTD with RT: 15 mg daily[5]
Phase 2aRecurrent GBM25 mg dailyFatigue, diarrhea, hyponatremia1 partial response, 1 patient with 44% target lesion reduction (in 9 evaluable patients)[7]
Phase 2aRecurrent Glioblastoma70 mg/m² (48-hr IV infusion)Fatigue, constipation, decreased appetite, abdominal pain1 partial response, 1 stable disease[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Lisavanbulin on glioblastoma cell lines.

Materials:

  • Glioblastoma cell line (e.g., U87-MG, or an EB1-positive line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lisavanbulin (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of Lisavanbulin in complete culture medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Lisavanbulin. Include a vehicle control (medium with the same concentration of DMSO as the highest Lisavanbulin concentration).

  • Incubate the plate for 48-72 hours (optimize for your cell line).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Orthotopic Glioblastoma Mouse Model

Objective: To evaluate the in vivo efficacy of Lisavanbulin in a clinically relevant brain tumor model.

Materials:

  • Immunocompromised mice (e.g., NSG or athymic nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • Lisavanbulin formulation for oral gavage or IV injection

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Culture and harvest luciferase-expressing glioblastoma cells. Resuspend in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Create a small burr hole in the skull at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain parenchyma at a depth of 3-4 mm.

  • Withdraw the needle slowly and suture the incision.

  • Monitor the mice for recovery and tumor growth using bioluminescence imaging starting 5-7 days post-injection.

  • Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment groups (e.g., vehicle control, Lisavanbulin, Lisavanbulin + radiation).

  • Administer Lisavanbulin at the predetermined dose and schedule.

  • Monitor tumor growth regularly via bioluminescence imaging and record animal body weight and clinical signs of toxicity.

  • Continue treatment and monitoring until the study endpoint (e.g., humane endpoint based on tumor burden or clinical signs).

  • Analyze survival data using Kaplan-Meier curves.

Visualizations

Signaling Pathway of Lisavanbulin

Lisavanbulin_Mechanism cluster_cell Cancer Cell Lisavanbulin Lisavanbulin (Prodrug) Avanbulin Avanbulin (Active Drug) Lisavanbulin->Avanbulin Metabolic Conversion Tubulin α/β-Tubulin Dimers Avanbulin->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Microtubules->Tubulin Depolymerization (Promoted) SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption Activates G2M_Arrest G2/M Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action of Lisavanbulin in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Culture Luciferase-Expressing Glioblastoma Cells start->cell_culture implantation Orthotopic Intracranial Implantation in Mice cell_culture->implantation tumor_monitoring Monitor Tumor Growth (Bioluminescence) implantation->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer Treatment (Vehicle, Lisavanbulin, Combo) randomization->treatment monitoring Monitor Tumor Progression and Animal Health treatment->monitoring endpoint Humane Endpoint/ Study Conclusion monitoring->endpoint analysis Data Analysis (Survival Curves) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of Lisavanbulin.

Logical Relationship for Enhancing Therapeutic Index

Therapeutic_Index_Strategy cluster_efficacy Increase Efficacy cluster_toxicity Decrease Toxicity goal Enhance Therapeutic Index combo_therapy Combination Therapy (e.g., with RT/TMZ) goal->combo_therapy patient_strat Patient Stratification (e.g., EB1 biomarker) goal->patient_strat dose_opt Dose Optimization & Scheduling goal->dose_opt delivery_sys Targeted Drug Delivery (e.g., Nanoparticles) goal->delivery_sys supportive_care Supportive Care & Management of AEs goal->supportive_care

Caption: Strategies to enhance the therapeutic index of Lisavanbulin.

References

Optimizing Lisavanbulin dosage for maximal efficacy and minimal toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lisavanbulin (BAL101553) in vivo. Our goal is to help you optimize your experimental design for maximal efficacy and minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lisavanbulin?

A1: Lisavanbulin (BAL101553) is a water-soluble lysine prodrug of the active agent Avanbulin (BAL27862).[1][2] Avanbulin is a microtubule-targeting agent that binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[2][3] This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and subsequent tumor cell death (apoptosis).[1][3][4] Lisavanbulin has also been shown to affect the tumor microenvironment by reducing tumor microvasculature.[2][5]

Q2: What are the key advantages of using Lisavanbulin in in vivo studies, particularly for brain tumors?

A2: Lisavanbulin possesses several key advantages for in vivo research:

  • Oral Bioavailability: It is an orally active agent, offering a convenient administration route.[3][5]

  • Blood-Brain Barrier Penetration: Lisavanbulin and its active form, Avanbulin, can cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[3][4][6] In rodents, a 1:1 brain-to-plasma ratio of Avanbulin has been observed.[6]

  • Activity in Resistant Models: Preclinical studies have demonstrated its efficacy in cancer models that are resistant to other microtubule-targeting agents, such as those that bind to the vinca or taxane sites.[1]

  • Dual Mechanism of Action: Besides its direct cytotoxic effects on tumor cells, Lisavanbulin also exhibits anti-angiogenic properties by targeting the tumor vasculature.[3][7]

Q3: What is the role of End-Binding Protein 1 (EB1) in Lisavanbulin's efficacy?

A3: End-Binding Protein 1 (EB1) is a microtubule-associated protein that has been identified as a potential biomarker for sensitivity to Lisavanbulin.[8] Tumors with high expression of EB1 may exhibit greater sensitivity to the anti-tumor effects of Lisavanbulin.[8] Preclinical studies in glioblastoma models have shown that the efficacy of Lisavanbulin is potentiated in tumors expressing EB1.[7][9] However, while EB1 expression has been associated with positive responses, it is not always a definitive predictor of efficacy, and other molecular signatures are also being investigated.[10]

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy observed in our in vivo model.

  • Possible Cause 1: Inadequate Dosage or Dosing Schedule.

    • Troubleshooting Tip: The optimal dose and schedule can vary significantly depending on the tumor model and administration route. Review published preclinical data for similar models. For instance, long-term daily oral administration of 30 mg/kg has been shown to enhance survival in orthotopic glioblastoma mouse models.[7] In some studies, intravenous administration of 25 mg/kg has also been used.[9] It may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.

  • Possible Cause 2: Poor Drug Exposure.

    • Troubleshooting Tip: Although Lisavanbulin is orally bioavailable, factors such as animal strain, diet, and gut microbiome can influence absorption. Consider performing pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of Avanbulin to ensure adequate drug exposure. The relative oral bioavailability of Avanbulin from Lisavanbulin has been estimated to be over 80%.[11]

  • Possible Cause 3: Tumor Model Resistance.

    • Troubleshooting Tip: Investigate the expression of potential resistance markers in your tumor model. While Lisavanbulin can overcome some common resistance mechanisms to other microtubule inhibitors, intrinsic or acquired resistance can still occur.[1] Evaluate the expression of EB1, as low levels may be associated with reduced sensitivity.[8]

Issue 2: Significant toxicity and poor tolerability observed in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: Dosage is too high.

    • Troubleshooting Tip: Reduce the dosage or alter the dosing schedule. For example, instead of daily administration, a 5-days-on/2-days-off schedule might be better tolerated. In clinical trials, dose-limiting toxicities have been observed, including hyponatremia and hallucinations at higher doses.[11] While direct translation is not always possible, this highlights the importance of careful dose optimization.

  • Possible Cause 2: Formulation or Administration Issues.

    • Troubleshooting Tip: Ensure proper formulation and administration of Lisavanbulin. For oral gavage, ensure the vehicle is appropriate and the volume is well-tolerated by the animals. For intravenous administration, control the infusion rate to avoid acute toxicity.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Tip: Monitor for specific toxicities that have been reported. Peripheral neuropathy is a common side effect of microtubule-targeting agents.[8][12] If neurological symptoms are observed, consider reducing the dose or discontinuing treatment in affected animals and consult relevant literature for management strategies in preclinical models.

Data Presentation

Table 1: Summary of Lisavanbulin (BAL101553) and Avanbulin (BAL27862) In Vivo and In Vitro Dosages from Preclinical and Clinical Studies.

Study TypeModel/Patient PopulationDrugDosageAdministration RouteKey FindingsReference
Preclinical Orthotopic Glioblastoma (GBM6) Mouse ModelLisavanbulin30 mg/kgOral (daily)Enhanced survival, reduced tumor growth and invasion, especially in EB1-expressing tumors.[7]
Preclinical Orthotopic Glioblastoma (GBM6) Mouse ModelLisavanbulin25 mg/kgIntravenousEB1-dependent survival benefit.[9]
Preclinical SB28 Glioma Mouse ModelLisavanbulin15 mg/kg and 25 mg/kgOral gavageProlonged survival.[13]
Clinical Phase 1 Newly Diagnosed GlioblastomaLisavanbulin4 mg, 6 mg, 8 mg, 12 mg, 15 mgOral (daily)In combination with radiation, 15 mg daily was considered safe.[6][14]
Clinical Phase 2a Recurrent GlioblastomaLisavanbulin25 mgOral (daily)Associated with durable responses in a subset of patients.[10]
Clinical Phase 2a Ovarian Cancer or Recurrent GlioblastomaLisavanbulin70 mg/m²48-hour IV InfusionFavorable safety and tolerability profile.[2][15]
In Vitro SB28 Glioblastoma CellsLisavanbulin0-50 nM-Cytostatic and cytolytic effect with an IC50 of 5.5 nM.[5]
In Vitro Diffuse Large B-cell LymphomaAvanbulin20 nM-Apoptosis induction in 15 out of 17 cell lines tested.[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Oral Lisavanbulin in an Orthotopic Glioblastoma Mouse Model

  • Cell Culture and Implantation:

    • Culture human glioblastoma cells (e.g., GBM6-GFP-sh0) under appropriate conditions.

    • Harvest and resuspend cells in a suitable medium for injection.

    • Anesthetize immunodeficient mice (e.g., nude mice) and stereotactically implant the glioblastoma cells into the brain (e.g., subventricular zone).

  • Drug Preparation and Administration:

    • Prepare Lisavanbulin formulation for oral administration (e.g., dissolved in a suitable vehicle).

    • Begin treatment at a predetermined time point post-implantation (e.g., day 35).

    • Administer Lisavanbulin orally (e.g., via gavage) at the desired dose (e.g., 30 mg/kg) and schedule (e.g., 5 days a week). A vehicle control group should be included.

  • Monitoring and Efficacy Endpoints:

    • Monitor animal health daily, including body weight, clinical signs of distress (e.g., ataxia, periorbital hemorrhage).

    • Tumor growth can be monitored using non-invasive imaging techniques if fluorescently or luminescently labeled cells are used.

    • The primary efficacy endpoint is typically overall survival.

  • Tissue Collection and Analysis:

    • At the end of the study or at specific time points, euthanize animals and perfuse with saline followed by a fixative (e.g., paraformaldehyde).

    • Harvest brains and process for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

    • Tumor volume can be quantified from tissue sections.

Mandatory Visualizations

Lisavanbulin_Mechanism_of_Action cluster_0 Cellular Environment Lisavanbulin (Prodrug) Lisavanbulin (Prodrug) Avanbulin (Active Drug) Avanbulin (Active Drug) Lisavanbulin (Prodrug)->Avanbulin (Active Drug) Conversion Tubulin Dimers Tubulin Dimers Avanbulin (Active Drug)->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization Spindle Assembly Checkpoint Spindle Assembly Checkpoint Microtubules->Spindle Assembly Checkpoint Disruption Activates G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to Experimental_Workflow_In_Vivo_Efficacy cluster_1 Experimental Protocol A Orthotopic Implantation of Glioblastoma Cells B Tumor Establishment Period A->B C Randomization into Treatment Groups B->C D Lisavanbulin or Vehicle Administration (Oral) C->D E Daily Monitoring (Health, Weight) D->E F Tumor Growth Assessment (Imaging) D->F G Endpoint: Survival Analysis E->G F->G H Terminal Tissue Collection and Histological Analysis G->H Troubleshooting_Logic_Efficacy cluster_2 Troubleshooting: Suboptimal Efficacy Start Suboptimal Efficacy Observed Q1 Is Dosage and Schedule Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Drug Exposure Adequate? A1_Yes->Q2 Sol1 Perform Dose-Escalation Study A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Tumor Model Resistant? A2_Yes->Q3 Sol2 Conduct Pharmacokinetic Analysis A2_No->Sol2 A3_No No Q3->A3_No End Re-evaluate Model or Combination Therapy Q3->End Yes Sol3 Investigate Resistance Markers (e.g., EB1 expression) A3_No->Sol3

References

Technical Support Center: Lisavanbulin and P-glycoprotein (P-gp) Efflux

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the P-glycoprotein (P-gp) efflux pump on the efficacy of Lisavanbulin.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Lisavanbulin and the P-glycoprotein (P-gp) efflux pump?

A1: Lisavanbulin is the water-soluble prodrug of Avanbulin, a potent microtubule-targeting agent.[1] Preclinical studies have indicated that Avanbulin is a substrate for multidrug resistance efflux systems, which include the P-glycoprotein (P-gp) pump.[2] This means that P-gp can actively transport Avanbulin out of cancer cells, potentially reducing its intracellular concentration and thereby diminishing its therapeutic efficacy.

Q2: How can P-gp expression affect the efficacy of Lisavanbulin in my experiments?

A2: Overexpression of P-gp in cancer cells is a common mechanism of multidrug resistance.[3] If your cell lines express high levels of P-gp, you may observe a reduced sensitivity to Lisavanbulin. This is because P-gp will pump the active form, Avanbulin, out of the cells, preventing it from reaching the high intracellular concentrations needed to disrupt microtubule dynamics and induce cell death.[4]

Q3: How do I determine if my cell line's resistance to Lisavanbulin is due to P-gp?

A3: You can perform a number of experiments to investigate the role of P-gp in Lisavanbulin resistance. A common approach is to assess the cytotoxicity of Lisavanbulin in the presence and absence of a known P-gp inhibitor, such as verapamil or elacridar.[5] If the sensitivity to Lisavanbulin increases significantly in the presence of the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is contributing to the resistance.

Q4: Can Lisavanbulin overcome P-gp-mediated resistance?

A4: While Avanbulin is a P-gp substrate, Lisavanbulin has shown efficacy in preclinical models of glioblastoma, a cancer type known for the protective blood-brain barrier which has high P-gp expression.[2][6] This suggests that at therapeutic concentrations, a sufficient amount of Avanbulin can be retained within the tumor cells to exert its anti-cancer effects. However, in cells with very high P-gp expression, its efficacy may be compromised.

Q5: Are there strategies to counteract P-gp-mediated efflux of Avanbulin?

A5: Yes, several strategies can be employed in a research setting. The most direct approach is the co-administration of a P-gp inhibitor.[4] Additionally, investigating the expression levels of P-gp in your experimental models and correlating it with Lisavanbulin sensitivity can provide valuable insights. For in vivo studies, it is important to consider that Lisavanbulin's ability to cross the blood-brain barrier suggests it can achieve significant concentrations in the central nervous system despite the presence of P-gp.[6]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for Lisavanbulin in a specific cell line.

Possible Cause Troubleshooting Step
High P-gp expression in the cell line. 1. Check the literature for known P-gp expression levels in your cell line. 2. Perform a western blot or qPCR to quantify P-gp (MDR1/ABCB1) expression. 3. Conduct a cytotoxicity assay with Lisavanbulin in the presence of a P-gp inhibitor (e.g., 10 µM Verapamil). A significant decrease in the IC50 value would indicate P-gp involvement.
Cell line has other resistance mechanisms. Investigate other potential resistance mechanisms, such as mutations in tubulin or alterations in apoptosis signaling pathways.
Experimental error. Verify drug concentration, cell seeding density, and incubation times. Ensure the prodrug Lisavanbulin is being appropriately converted to the active Avanbulin in your cell culture conditions.

Problem 2: Inconsistent results in P-gp substrate assays (e.g., Calcein-AM retention assay).

Possible Cause Troubleshooting Step
Sub-optimal dye concentration or incubation time. Titrate the concentration of Calcein-AM and optimize the incubation time to achieve a robust signal-to-noise ratio.
Cell health and viability issues. Ensure cells are healthy and in the logarithmic growth phase. Perform a viability check (e.g., with trypan blue) before starting the assay.
P-gp inhibitor toxicity. Determine the non-toxic concentration of the P-gp inhibitor on your specific cell line by performing a dose-response curve for the inhibitor alone.
Fluorescence reader settings are not optimal. Check and optimize the excitation and emission wavelengths, as well as the gain settings for your microplate reader.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from experiments investigating the interaction between Avanbulin (the active form of Lisavanbulin) and P-gp.

Table 1: Hypothetical IC50 Values of Lisavanbulin in Cancer Cell Lines with Varying P-gp Expression.

Cell LineP-gp Expression LevelLisavanbulin IC50 (nM)Lisavanbulin + Verapamil (10 µM) IC50 (nM)Fold Reversal
MCF-7Low15121.25
NCI/ADR-RESHigh3502514

Table 2: Hypothetical Results from a Bidirectional Transport Assay of Avanbulin across MDCK-MDR1 Cells.

CompoundDirectionPermeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Avanbulin A to B (Apical to Basolateral)0.512
B to A (Basolateral to Apical)6.0
Avanbulin + Elacridar (1 µM) A to B2.81.1
B to A3.1
Propranolol (High Permeability Control) A to B200.9
B to A18

Experimental Protocols

Protocol 1: Calcein-AM Retention Assay to Assess P-gp Inhibition by Lisavanbulin

Objective: To determine if Lisavanbulin can inhibit P-gp-mediated efflux of a fluorescent substrate, Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)

  • 96-well black, clear-bottom plates

  • Calcein-AM (stock solution in DMSO)

  • Lisavanbulin (stock solution in DMSO)

  • Verapamil (positive control inhibitor, stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells twice with warm HBSS.

  • Prepare serial dilutions of Lisavanbulin and Verapamil in HBSS.

  • Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Add Calcein-AM to all wells at a final concentration of 1 µM.

  • Incubate the plate for another 60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

  • Add 100 µL of fresh HBSS to each well.

  • Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Calculate the percent inhibition of P-gp activity relative to the positive control (Verapamil).

Protocol 2: ATPase Activity Assay

Objective: To determine if Avanbulin stimulates the ATPase activity of P-gp, which is indicative of a substrate interaction.

Materials:

  • Purified P-gp membranes (e.g., from baculovirus-infected insect cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA)

  • ATP

  • Avanbulin (stock solution in DMSO)

  • Verapamil (positive control)

  • Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

Procedure:

  • Prepare serial dilutions of Avanbulin and Verapamil in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution.

  • Add 20 µL of P-gp membranes (at a pre-optimized concentration) to each well.

  • To a set of control wells, add Na₃VO₄ to a final concentration of 100 µM to determine the vanadate-sensitive ATPase activity.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of ATP (final concentration 5 mM).

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the amount of inorganic phosphate released and determine the stimulation of ATPase activity by Avanbulin.

Visualizations

Caption: Mechanism of P-gp mediated efflux of Avanbulin.

Bidirectional_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed MDCK-MDR1 cells on Transwell inserts Culture Culture for 4-6 days to form a monolayer Seed_Cells->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_Compound Add Avanbulin to either Apical (A) or Basolateral (B) chamber TEER->Add_Compound Incubate Incubate for a defined time (e.g., 2 hours) at 37°C Add_Compound->Incubate Sample Collect samples from the receiver chamber Incubate->Sample Analyze Quantify Avanbulin concentration by LC-MS/MS Sample->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) for A->B and B->A Analyze->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) (Papp B->A) / (Papp A->B) Calculate_Papp->Calculate_ER Interpret ER > 2 suggests active efflux Calculate_ER->Interpret

Caption: Workflow for a bidirectional transport assay.

Signaling_Pathway_Impact Lisavanbulin Lisavanbulin (Prodrug) Avanbulin Avanbulin (Active Drug) Lisavanbulin->Avanbulin Intracellular Conversion Pgp_High High P-gp Expression Avanbulin->Pgp_High Efflux Pgp_Low Low P-gp Expression Avanbulin->Pgp_Low Intracellular_Avanbulin_Low Low Intracellular Avanbulin Conc. Pgp_High->Intracellular_Avanbulin_Low Intracellular_Avanbulin_High High Intracellular Avanbulin Conc. Pgp_Low->Intracellular_Avanbulin_High Microtubule_Disruption Microtubule Disruption Intracellular_Avanbulin_High->Microtubule_Disruption Reduced_Efficacy Reduced Efficacy / Drug Resistance Intracellular_Avanbulin_Low->Reduced_Efficacy Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Efficacy Therapeutic Efficacy Apoptosis->Efficacy

Caption: Impact of P-gp expression on Lisavanbulin's efficacy.

References

Technical Support Center: Mitigating Neurotoxicity of Microtubule-Targeting Agents in Brain Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on mitigating the neurotoxicity of microtubule-targeting agents (MTAs) in brain cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity associated with microtubule-targeting agents (MTAs) like paclitaxel and vincristine?

Microtubule-targeting agents primarily induce neurotoxicity by disrupting the normal dynamics of neuronal microtubules. This interference leads to impaired axonal transport, which is crucial for the survival and function of neurons.[1][2][3] The accumulation of MTAs in the dorsal root ganglia (DRG) can cause sensory neuropathy.[2] Key downstream effects include mitochondrial dysfunction, altered calcium signaling, and inflammatory responses within the nervous system.[1][4] For instance, paclitaxel has been shown to induce the release of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to neuropathic pain.[2][5]

Q2: Which in vitro models are most suitable for studying MTA-induced neurotoxicity and potential neuroprotective agents?

The choice of in vitro model depends on the specific research question. Commonly used models include:

  • Primary Dorsal Root Ganglion (DRG) Neurons: These are highly relevant as they are a primary site of MTA-induced toxicity. However, they can be difficult to culture and have limited reproducibility.[6][7]

  • Immortalized Neuronal Cell Lines (e.g., PC12, SH-SY5Y): These are easier to maintain and provide more reproducible results, but may not fully recapitulate the physiology of primary neurons.[6]

  • Human Induced Pluripotent Stem Cell (iPSC)-derived Sensory Neurons: These offer a human-relevant model system and can be used to study patient-specific responses to neurotoxic drugs.[7][8]

  • Co-culture Systems: Co-culturing neurons with glioma cells can help investigate the interplay between tumor cells and neurons in the context of MTA treatment and neurotoxicity.[9][10][11]

Q3: How can I assess MTA-induced neurotoxicity in my cell culture experiments?

Several methods can be used to quantify neurotoxicity in vitro:

  • Neurite Outgrowth Assays: Measure the length and branching of neurites to assess neuronal health. A reduction in neurite length is a common indicator of neurotoxicity.[7][12]

  • Cell Viability Assays: Standard assays like MTT or LDH can determine the extent of cell death.

  • Immunofluorescence Staining: Staining for neuronal markers (e.g., β-III tubulin) and markers of apoptosis (e.g., cleaved caspase-3) can visualize neuronal morphology and cell death.

  • Mitochondrial Function Assays: Assess mitochondrial membrane potential or ATP production to investigate mitochondrial dysfunction.[4]

  • Calcium Imaging: Monitor intracellular calcium levels to detect alterations in calcium homeostasis.[1]

  • Electrophysiology: Microelectrode arrays (MEAs) can be used to measure changes in neuronal firing and network activity.[13]

Q4: What are some potential strategies to mitigate MTA-induced neurotoxicity in experimental settings?

Researchers are exploring several avenues to reduce the neurotoxic side effects of MTAs:

  • Neuroprotective Agents: Co-administration of compounds that protect neurons from damage. Examples include antioxidants, anti-inflammatory agents, and compounds that support mitochondrial function.[14][15]

  • Targeted Drug Delivery: Developing methods to specifically deliver MTAs to tumor cells while minimizing exposure to healthy neurons. The blood-brain barrier (BBB) is a significant challenge in this area.[16][17][18]

  • Dose and Schedule Modification: Investigating alternative dosing regimens that maintain anti-cancer efficacy while reducing cumulative neurotoxicity.[19][20]

  • Combination Therapies: Using MTAs in combination with other drugs that may have neuroprotective properties or allow for lower, less toxic doses of the MTA.

Troubleshooting Guides

Issue 1: High variability in neurite outgrowth assays.

  • Possible Cause: Inconsistent cell seeding density, variability in the quality of primary neurons, or uneven coating of culture surfaces.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well.

    • Optimize Coating: Use a consistent and high-quality coating material (e.g., poly-L-lysine, laminin) and ensure even coverage.

    • Use iPSC-derived Neurons: For greater consistency, consider using iPSC-derived sensory neurons, which can provide a more homogenous cell population.[8]

    • Automated Image Analysis: Employ automated image analysis software to quantify neurite length and branching objectively.

Issue 2: Difficulty establishing a stable neuron-glioma co-culture model.

  • Possible Cause: Different media and growth factor requirements for neurons and glioma cells.[9]

  • Troubleshooting Steps:

    • Optimize Co-culture Medium: Experiment with different basal media and supplement combinations to find a condition that supports the viability of both cell types.

    • Use a Transwell System: Culture neurons and glioma cells in separate compartments of a transwell plate, allowing for communication via secreted factors without direct cell-cell contact.[9]

    • Conditioned Media: Culture glioma cells, collect the conditioned medium, and apply it to neuronal cultures to study the effects of secreted factors.

    • Sequential Seeding: Seed one cell type first and allow it to establish before adding the second cell type. For example, establish a mature neuronal culture before adding glioma cells.[21]

Issue 3: Inconsistent results in in vivo studies of MTA-induced neurotoxicity.

  • Possible Cause: Variability in drug administration, differences in animal strain or age, or subjective behavioral assessments.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure consistent route, dose, and timing of MTA administration.

    • Control for Animal Variables: Use animals of the same strain, age, and sex within an experiment. Be aware that pain responses can differ between sexes.[12]

    • Objective Behavioral Tests: Utilize objective and quantitative behavioral tests for assessing neuropathy, such as the von Frey test for mechanical allodynia or the hot/cold plate test for thermal sensitivity.

    • Nerve Conduction Studies: Employ nerve conduction velocity (NCV) measurements for an objective assessment of nerve function.[22][23]

    • Histological Analysis: Perform histological analysis of nerve tissue to quantify axonal damage or demyelination.

Quantitative Data Summary

Table 1: IC50 Values of Neurotoxic Drugs on iPSC-derived Sensory Neurons

DrugIC50 (µM) after 24hIC50 (µM) after 72h
Paclitaxel>10.1 - 1
Vincristine0.01 - 0.1Not Reported
Bortezomib0.01 - 0.1Not Reported
Cisplatin1 - 10Not Reported

Data adapted from Schinke et al., 2021, demonstrating the dose-dependent viability decline in iPSC-derived sensory neurons upon treatment with various neurotoxic chemotherapeutic agents.[8]

Table 2: Effect of Neuroprotective Agents on Vincristine-Induced Neurotoxicity

AgentDoseEffect on Mechanical Allodynia in Rats
Amantadine25-50 mg/kg/day (oral)Significant reduction
MemantineNot SpecifiedPotential mitigation
Dexmedetomidine12.5-100 µg/kgDose-dependent reduction
Tropisetron3 mg/kgSignificant reduction of pro-inflammatory cytokines
Cilostazol20-40 mg/kgSignificant reduction in hyperalgesia and allodynia

This table summarizes preclinical findings on various agents investigated for their potential to alleviate vincristine-induced peripheral neuropathy.[24]

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

  • Cell Seeding:

    • Coat 96-well plates with an appropriate substrate (e.g., poly-D-lysine and laminin).

    • Seed primary DRG neurons or iPSC-derived sensory neurons at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and extend neurites for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of the microtubule-targeting agent and potential neuroprotective compounds.

    • Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length, number of branches, and cell viability per well.

Protocol 2: Neuron-Glioma Co-culture for Neurotoxicity Assessment

  • Neuronal Culture Establishment:

    • Plate primary cortical neurons or iPSC-derived neurons on coated coverslips or in microfluidic devices.[10]

    • Culture for 7-10 days to allow for maturation and network formation.

  • Glioma Cell Addition:

    • Trypsinize and resuspend patient-derived glioma stem cells or a glioma cell line.

    • Add the glioma cells to the established neuronal culture at a desired neuron-to-glioma cell ratio.

  • Co-culture and Treatment:

    • Co-culture the cells for 24-72 hours to allow for interaction.

    • Treat the co-cultures with the microtubule-targeting agent.

  • Assessment:

    • Perform immunofluorescence staining for neuronal (e.g., MAP2) and glioma (e.g., SOX2, Nestin) markers to visualize interactions.

    • Assess neuronal viability and morphology in the presence of glioma cells and the MTA.

    • For functional assessment, use microelectrode arrays to record electrical activity of the neuronal network.[21]

Visualizations

Signaling_Pathway_MTA_Neurotoxicity MTA Microtubule-Targeting Agent (MTA) Microtubule Microtubule Stabilization/Destabilization MTA->Microtubule Inflammation Inflammatory Response MTA->Inflammation AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport Mitochondria Mitochondrial Dysfunction AxonalTransport->Mitochondria CaSignal Altered Ca2+ Signaling AxonalTransport->CaSignal Neurotoxicity Neurotoxicity (Axonal Damage, Neuropathic Pain) AxonalTransport->Neurotoxicity ROS Increased ROS Mitochondria->ROS ROS->Neurotoxicity CaSignal->Neurotoxicity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Cytokines Cytokines->Neurotoxicity

Caption: Signaling pathways implicated in MTA-induced neurotoxicity.

Experimental_Workflow_Neuroprotection cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellModel Select Cell Model (e.g., iPSC-derived neurons) CompoundScreen Screen Neuroprotective Compounds + MTA CellModel->CompoundScreen ToxicityAssay Assess Neurotoxicity (Neurite Outgrowth, Viability) CompoundScreen->ToxicityAssay HitID Identify Hit Compounds ToxicityAssay->HitID AnimalModel Animal Model of Chemotherapy-Induced Neuropathy HitID->AnimalModel Advance to In Vivo Treatment Administer Hit Compound + MTA AnimalModel->Treatment BehavioralTest Behavioral Assessment (e.g., von Frey test) Treatment->BehavioralTest Histology Nerve Histology and Biomarker Analysis Treatment->Histology Efficacy Determine In Vivo Efficacy BehavioralTest->Efficacy Histology->Efficacy

Caption: Experimental workflow for screening and validating neuroprotective agents.

References

Technical Support Center: Investigating Intrinsic Resistance to Lisavanbulin in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of intrinsic resistance to Lisavanbulin in glioblastoma.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of Lisavanbulin? Lisavanbulin (BAL101553) is a water-soluble prodrug of avanbulin (BAL27862). Avanbulin is a microtubule-destabilizing agent that binds to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] Lisavanbulin is also capable of crossing the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma.[1][2]
What are the suspected primary mechanisms of intrinsic resistance to Lisavanbulin in glioblastoma? Based on its mechanism of action as a microtubule-targeting agent, the primary suspected mechanisms of intrinsic resistance in glioblastoma include: 1. Increased drug efflux mediated by ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein).[3][4] 2. Alterations in the drug target , specifically changes in the expression of different β-tubulin isotypes or mutations in the tubulin genes that may reduce the binding affinity of Lisavanbulin.[3]
Is there a known biomarker for Lisavanbulin sensitivity? End-binding protein 1 (EB1), a microtubule-associated protein, has been investigated as a potential response-predictive biomarker for Lisavanbulin.[5][6][7] Some preclinical and early clinical data suggested that higher EB1 expression might correlate with a better response.[5][6][7] However, its predictive value has not been definitively established in larger studies.[5][6] In a phase 2a study, EB1-positive tumors were found in 10.2% of screened glioblastoma patients.[6]
Has resistance to Lisavanbulin been characterized in glioblastoma cell lines? Publicly available data on glioblastoma cell lines with acquired resistance specifically to Lisavanbulin is limited. However, the active moiety, avanbulin, has shown activity in preclinical models that are resistant to other microtubule-targeting agents, suggesting it may overcome some common resistance mechanisms.[1][3][4]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for Lisavanbulin in a Glioblastoma Cell Line

This guide will help you troubleshoot potential reasons for observing a higher than expected IC50 value, suggesting intrinsic resistance to Lisavanbulin in your glioblastoma cell line.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Investigation Steps
1. Increased Drug Efflux Hypothesis: The glioblastoma cells are actively pumping Lisavanbulin out, reducing its intracellular concentration. Experiment: Perform a drug efflux assay using a fluorescent substrate for ABC transporters, such as Rhodamine 123 or Calcein-AM. Expected Outcome: Resistant cells will show lower intracellular fluorescence compared to sensitive control cells. This effect should be reversible by co-incubation with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1).
2. Altered β-Tubulin Isotype Expression Hypothesis: The expression profile of β-tubulin isotypes in the resistant cells is altered, potentially with an overexpression of isotypes that have lower affinity for Lisavanbulin (e.g., βIII-tubulin). Experiment: Analyze the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII) using Western blotting or immunohistochemistry. Expected Outcome: Resistant cells may show a different pattern of β-tubulin isotype expression compared to sensitive cells.
3. Low Total Tubulin Expression Hypothesis: Lower overall levels of α- and β-tubulin in the glioblastoma cells could lead to reduced sensitivity to microtubule-targeting agents. Experiment: Quantify the total α- and β-tubulin protein levels using Western blotting. Expected Outcome: Resistant cells may exhibit lower total tubulin levels compared to sensitive control cell lines.
4. Altered Microtubule Dynamics Hypothesis: The intrinsic microtubule dynamics of the resistant cells are altered in a way that counteracts the destabilizing effect of Lisavanbulin. Experiment: Perform a tubulin polymerization assay with purified tubulin from your cell lines or in a cell-based assay. Expected Outcome: Tubulin from resistant cells may show altered polymerization kinetics in the presence of Lisavanbulin compared to tubulin from sensitive cells.
5. Low EB1 Expression Hypothesis: The cells may have low or absent expression of EB1, a potential biomarker for Lisavanbulin sensitivity. Experiment: Assess EB1 protein expression levels by Western blotting or immunohistochemistry. Expected Outcome: Cells with low or undetectable EB1 expression may exhibit higher IC50 values for Lisavanbulin.
Issue 2: Inconsistent Results in Drug Efflux Assays

This guide addresses common issues encountered during drug efflux assays designed to measure the activity of ABC transporters.

Problem Potential Cause Solution
High background fluorescence Incomplete removal of extracellular fluorescent dye.Increase the number and duration of washing steps after dye loading. Ensure the use of a suitable assay buffer.
Low fluorescence signal in all cells Inefficient dye loading.Optimize the concentration of the fluorescent dye and the incubation time. Ensure cells are healthy and have intact membranes.
No difference between control and inhibitor-treated cells The cell line does not express the relevant ABC transporter, or the inhibitor is not effective.Confirm the expression of ABCB1 or other relevant transporters by Western blot. Use a positive control cell line known to express the transporter. Test a range of inhibitor concentrations.
High variability between replicates Inconsistent cell numbers per well or inconsistent timing of assay steps.Use a cell counter to ensure accurate seeding density. Standardize all incubation times and handling procedures.

Quantitative Data Summary

The following tables summarize available quantitative data relevant to the investigation of Lisavanbulin resistance in glioblastoma.

Table 1: IC50 Values of Avanbulin (Active form of Lisavanbulin) and other Microtubule Inhibitors in Glioblastoma Cell Lines

DrugCell LineIC50 (nM)Reference
BAL27862 (Avanbulin)SB285.466(Not publicly available)
ColchicineU8713[8]
RGN3067U87117[8]
RGN3067LN-18560[8]
RGN3067Patient-Derived GB Cell Line 1148[8]
RGN3067Patient-Derived GB Cell Line 2275[8]
RGN3067Patient-Derived GB Cell Line 3450[8]
RGN3067Patient-Derived GB Cell Line 4616[8]

Table 2: Variability of Tubulin Isotype Expression in a Panel of 15 Glioblastoma Cell Lines

Tubulin IsotypeCoefficient of Variation (%)Reference
Total α-tubulin20[6]
Total β-tubulin25[6]
βI-tubulin26[6]
βII-tubulin54[6]
βIII-tubulin26[6]

Data represents the percentage of variation in protein levels across the 15 cell lines.

Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lisavanbulin in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • Lisavanbulin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Lisavanbulin in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted Lisavanbulin solutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the Lisavanbulin concentration and determine the IC50 value using non-linear regression analysis.

Rhodamine 123 Efflux Assay for ABCB1 Activity

This protocol measures the efflux of the fluorescent dye Rhodamine 123, a substrate of ABCB1, to assess its activity.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • Rhodamine 123

  • Verapamil (ABCB1 inhibitor)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture glioblastoma cells to 70-80% confluency.

  • Harvest the cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare two sets of tubes for each cell line: one with and one without the ABCB1 inhibitor Verapamil (typically 50-100 µM).

  • Pre-incubate the cells with or without Verapamil for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium (with or without Verapamil as in the pre-incubation step) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence microscope.

  • Compare the fluorescence intensity of the cells incubated with and without the inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates active drug efflux.

Visualizations

Lisavanbulin_Resistance_Workflow Start Observe High IC50 of Lisavanbulin in Glioblastoma Cells Hypothesis1 Hypothesis 1: Increased Drug Efflux Start->Hypothesis1 Hypothesis2 Hypothesis 2: Target Alteration (β-Tubulin) Start->Hypothesis2 Experiment1 Perform Drug Efflux Assay (e.g., Rhodamine 123) Hypothesis1->Experiment1 Experiment2 Analyze β-Tubulin Isotype Expression (Western Blot / IHC) Hypothesis2->Experiment2 Result1 Increased Efflux (Reversed by Inhibitor) Experiment1->Result1 Result2 Altered Isotype Profile (e.g., high βIII-tubulin) Experiment2->Result2 Conclusion1 Mechanism: ABC Transporter-Mediated Resistance Result1->Conclusion1 Conclusion2 Mechanism: Tubulin Isotype-Mediated Resistance Result2->Conclusion2

Caption: Experimental workflow for investigating intrinsic resistance to Lisavanbulin.

Signaling_Pathway_Resistance cluster_cell Glioblastoma Cell Lisavanbulin Lisavanbulin Avanbulin Avanbulin (Active Drug) Lisavanbulin->Avanbulin Metabolism Tubulin β-Tubulin Avanbulin->Tubulin Binds to Colchicine Site ABCB1 ABCB1 Transporter Avanbulin->ABCB1 Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Efflux Drug Efflux ABCB1->Efflux Pumps out Avanbulin

Caption: Potential mechanisms of Lisavanbulin action and resistance in glioblastoma.

References

Validation & Comparative

Validating Lisavanbulin's Anti-Tumor Efficacy in Treatment-Resistant Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lisavanbulin's performance against alternative treatments for recurrent glioblastoma (GBM), a notoriously treatment-resistant cancer. The information presented is supported by preclinical and clinical experimental data to aid in the evaluation of Lisavanbulin as a potential therapeutic agent.

Executive Summary

Lisavanbulin (BAL101553) is a novel, orally bioavailable microtubule-destabilizing agent that has demonstrated promising anti-tumor activity in preclinical models of treatment-resistant cancers, including glioblastoma. Its ability to cross the blood-brain barrier and its distinct mechanism of action offer a potential new therapeutic avenue for patients with recurrent GBM, a disease with limited effective treatment options. This guide summarizes the available data on Lisavanbulin and compares its efficacy with established second-line treatments for recurrent GBM, such as lomustine, bevacizumab, and rechallenge with temozolomide.

Mechanism of Action: Targeting Mitotic Catastrophe

Lisavanbulin is a prodrug of avanbulin (BAL27862). Avanbulin exerts its anti-tumor effects by binding to the colchicine site on tubulin, leading to the destabilization of microtubules. This disruption of microtubule dynamics has two major downstream consequences for cancer cells:

  • Activation of the Spindle Assembly Checkpoint (SAC): By interfering with the formation of the mitotic spindle, avanbulin activates the SAC, a critical cellular surveillance mechanism. This activation leads to a prolonged mitotic arrest, ultimately triggering programmed cell death (apoptosis).

  • Anti-Vascular Effects: Beyond its direct impact on tumor cells, Lisavanbulin has also been shown to disrupt the tumor vasculature, further contributing to its anti-cancer activity.

A potential biomarker for Lisavanbulin's efficacy, End-binding protein 1 (EB1), has been identified and is under investigation, alongside a five-gene signature, to potentially select patients who are most likely to respond to treatment.[1]

lisavanbulin_mechanism cluster_cell Cancer Cell Lisavanbulin Lisavanbulin Avanbulin Avanbulin Lisavanbulin->Avanbulin Metabolism Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule_Dynamics Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule_Dynamics->SAC Triggers Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis mtt_assay_workflow Start Start Seed_Cells Seed Glioblastoma Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Lisavanbulin/ Vehicle Control Incubate_24h->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End xenograft_workflow Start Start Implant_Cells Implant Glioblastoma Cells (Mouse Brain) Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (Imaging) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment & Control Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer Lisavanbulin/ Vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure Tumor Volume Regularly Administer_Drug->Measure_Tumors Assess_Endpoint Assess Endpoint (Tumor Growth Inhibition/Survival) Measure_Tumors->Assess_Endpoint Analyze_Data Analyze Data Assess_Endpoint->Analyze_Data End End Analyze_Data->End

References

Lisavanbulin vs. Taxanes: A Comparative Analysis of Microtubule-Targeting Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of the microtubule-targeting agents Lisavanbulin and the taxane class of drugs (e.g., paclitaxel, docetaxel). It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action, comparative efficacy, and experimental validation of these compounds.

Executive Summary

Lisavanbulin and taxanes represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. Taxanes, the established chemotherapy agents, function by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][2][3][4][5][6] In contrast, Lisavanbulin is the prodrug of the novel agent avanbulin (BAL27862), which acts as a microtubule destabilizer by binding to the colchicine site on tubulin.[7][8][9][10] This fundamental difference in their interaction with tubulin results in distinct cellular phenotypes and, notably, allows Lisavanbulin to retain activity in cancer models that have developed resistance to taxanes.[8][9][10] This guide presents a comprehensive overview of their mechanisms, supported by quantitative preclinical data and detailed experimental protocols.

Mechanism of Action: Stabilization vs. Destabilization

The primary therapeutic target for both Lisavanbulin and taxanes is the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. However, their effects on microtubule dynamics are diametrically opposed.

Taxanes (e.g., Paclitaxel, Docetaxel) are microtubule-stabilizing agents.[11][12][13] They bind to a specific site on the β-tubulin subunit within the microtubule polymer.[3][5][12] This binding enhances the polymerization of tubulin dimers and hyper-stabilizes the resulting microtubules, preventing their depolymerization.[1][2][3][4][6] The suppression of normal microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in the M-phase (mitosis) of the cell cycle, which ultimately triggers apoptosis.[1][2][3][4][11][12]

Lisavanbulin is a prodrug that is converted to its active moiety, avanbulin (BAL27862) . Avanbulin is a microtubule-destabilizing agent.[9][14][15] It binds to the colchicine-binding site on unpolymerized α/β-tubulin dimers.[9][10][16] This interaction inhibits microtubule assembly, leading to a net depolymerization of the microtubule network.[9][15] Similar to taxanes, this disruption of microtubule integrity also activates the Spindle Assembly Checkpoint (SAC), inducing a G2/M phase cell cycle arrest and subsequent apoptosis.[7][8][10] A key feature of Lisavanbulin is its ability to cross the blood-brain barrier, a significant advantage for treating brain tumors.[7][10][14]

dot

cluster_taxanes Taxanes (e.g., Paclitaxel) cluster_lisavanbulin Lisavanbulin (Avanbulin) cluster_common_pathway Common Downstream Pathway taxane Taxane beta_tubulin β-tubulin on Microtubule taxane->beta_tubulin Binds to stabilization Microtubule Hyper-stabilization beta_tubulin->stabilization mt_disruption Microtubule Disruption stabilization->mt_disruption lisavanbulin Lisavanbulin avanbulin Avanbulin (active drug) lisavanbulin->avanbulin Prodrug conversion colchicine_site Colchicine Site on Tubulin Dimer avanbulin->colchicine_site Binds to destabilization Inhibition of Microtubule Assembly colchicine_site->destabilization destabilization->mt_disruption sac_activation Spindle Assembly Checkpoint (SAC) Activation mt_disruption->sac_activation mitotic_arrest Mitotic Arrest (G2/M) sac_activation->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Opposing mechanisms of Lisavanbulin and taxanes converging on mitotic arrest.

Data Presentation: Comparative Efficacy

Avanbulin, the active form of Lisavanbulin, has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including those that are resistant to taxanes. This suggests that Lisavanbulin's distinct mechanism of action can overcome common taxane resistance pathways.

Table 1: In Vitro Anti-Proliferative Activity of Avanbulin (BAL27862)
Cell Line PanelNumber of Cell LinesMedian IC50 (nM)Assay TypeCitation
Diffuse Large B-Cell Lymphoma (DLBCL)2611MTT Assay (72h)[17]
Various Tumor Types2313.8Not Specified (96h)[9]
Non-Small Cell Lung Cancer (NSCLC)88.5 - 17Crystal Violet[1]
Table 2: Comparative Efficacy of Avanbulin (BAL27862) in Taxane-Resistant Cancer Models
Cell LineResistance MechanismAvanbulin (BAL27862) ActivityTaxane ActivityCitation
Ovarian Cancer
A2780-TC1P-gp overexpression, Bcl-2 down-regulation, tubulin subtype modificationRetained full activity (Resistance Factor: 1.14)High resistance (Resistance Factor: 147)[2]
1A9/TxTP50TUBB3 overexpressionActive~35x resistant[18]
1A9/PTX10β-tubulin mutation (Phe270->Val)ActiveResistant[18]
1A9/PTX22β-tubulin mutation (Ala364->Thr)ActiveResistant[18]
Breast Cancer
MCF-7/TxTP50Reduced class I β-tubulinRetained sensitivity9x resistant[18]
NSCLC (Patient-Derived)
Line 1Taxane-resistantIC50: 15 nMIC50: >3,500 nM[1]
Line 2Taxane-resistantIC50: 29 nMIC50: >3,500 nM[1]
Line 3Taxane-resistantIC50: 300 nMIC50: >3,500 nM[1]

Signaling Pathways

Both Lisavanbulin and taxanes trigger cell death by disrupting microtubule dynamics, which in turn activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.

dot

cluster_trigger Trigger cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Outcome mt_disruption Microtubule Disruption (by Lisavanbulin or Taxanes) unattached_kinetochores Unattached Kinetochores mt_disruption->unattached_kinetochores mad1_mad2 Mad1-Mad2 Complex unattached_kinetochores->mad1_mad2 Recruits mcc Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) mad1_mad2->mcc Catalyzes formation of apc_c APC/C mcc->apc_c Inhibits securin_cyclinB Securin & Cyclin B apc_c->securin_cyclinB Targets for degradation mitotic_arrest Prolonged Mitotic Arrest apc_c->mitotic_arrest Inhibition leads to anaphase Anaphase securin_cyclinB->anaphase Degradation required for apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Spindle Assembly Checkpoint (SAC) activation by microtubule disruption.

Upon prolonged mitotic arrest, the cell is directed towards apoptosis through various signaling cascades. For taxanes, this has been shown to involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the upregulation of tumor suppressors like p53 and p21.[13]

dot

cluster_trigger Trigger cluster_p53 p53-Dependent Pathway cluster_bcl2 Mitochondrial Pathway mitotic_arrest Prolonged Mitotic Arrest p53 p53 activation mitotic_arrest->p53 bcl2 Bcl-2 / Bcl-xL mitotic_arrest->bcl2 Inactivates via phosphorylation p21 p21 (CDK inhibitor) p53->p21 Upregulates cdk_inhibition CDK Inhibition p21->cdk_inhibition cell_cycle_arrest Reinforced Arrest cdk_inhibition->cell_cycle_arrest bax_bak Bax / Bak bcl2->bax_bak Inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspases Caspase Cascade cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Downstream apoptotic signaling pathways following mitotic arrest.

Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare microtubule-targeting agents.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.

dot

step1 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. step2 2. Drug Treatment Treat cells with a serial dilution of Lisavanbulin or Taxane for 48-72 hours. step1->step2 step3 3. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. step2->step3 step4 4. Solubilize Formazan Remove media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals. step3->step4 step5 5. Measure Absorbance Read absorbance at ~570 nm using a plate reader. step4->step5 step6 6. Calculate IC50 Plot absorbance vs. drug concentration to determine the IC50 value. step5->step6

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Treatment: Prepare serial dilutions of Lisavanbulin and the taxane of choice in culture medium. Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[14][16][19][20][21]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[5]

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound (Lisavanbulin or taxane) at various concentrations. Include a positive control for inhibition (e.g., nocodazole) and a positive control for stabilization (e.g., paclitaxel), as well as a vehicle control (DMSO).

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The total reaction volume is typically 100 µL with a final tubulin concentration of 3-4 mg/mL.[5]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60 minutes.[5]

  • Analysis: Plot absorbance versus time. Stabilizing agents (taxanes) will increase the rate and extent of polymerization, while destabilizing agents (avanbulin) will decrease them. The IC50 for inhibition of polymerization can be calculated from a dose-response curve.[5]

Immunofluorescence Microscopy of Cellular Microtubules

This imaging technique allows for the direct visualization of the effects of microtubule-targeting agents on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the desired concentration of Lisavanbulin, taxane, or vehicle control for a specified time (e.g., 18-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells to preserve their structure. A common method is fixation with ice-cold methanol for 5-10 minutes at -20°C, or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to enter the cell.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Taxane-treated cells are expected to show dense, bundled microtubules, while Lisavanbulin-treated cells will show a sparse, disorganized microtubule network or diffuse tubulin staining.

Conclusion

Lisavanbulin and taxanes, while both targeting microtubules, employ fundamentally different mechanisms of action. Taxanes stabilize existing microtubules, whereas Lisavanbulin's active metabolite, avanbulin, inhibits tubulin polymerization, leading to microtubule destabilization. This mechanistic distinction is critical, as preclinical data robustly demonstrates that Lisavanbulin is effective in cancer models that have developed resistance to taxanes through various mechanisms, including P-glycoprotein efflux and alterations in β-tubulin isotypes. The distinct binding site (colchicine site) and its ability to overcome common resistance pathways position Lisavanbulin as a promising therapeutic agent, particularly for patient populations with taxane-refractory tumors. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel microtubule-targeting agents.

References

The Shifting Landscape of Lisavanbulin Response Prediction: A Comparative Guide to EB1 and a Novel Five-Gene Signature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of a reliable biomarker is paramount for targeted cancer therapies. This guide provides a comprehensive comparison of End-binding protein 1 (EB1) and a more recently identified five-gene RNA signature as predictive biomarkers for response to Lisavanbulin, a novel microtubule-targeting agent. While initial preclinical data and early clinical signals pointed to EB1 as a promising candidate, further validation studies have revealed its limitations, paving the way for a more robust, multi-gene approach.

Lisavanbulin (BAL101553) is a water-soluble prodrug of avanbulin (BAL27862), a small molecule that binds to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] A key feature of Lisavanbulin is its ability to cross the blood-brain barrier, making it a promising agent for aggressive brain tumors like glioblastoma (GBM).[3][4]

The Rise and Fall of EB1 as a Standalone Biomarker

End-binding protein 1 (EB1) is a core component of the microtubule plus-end tracking protein complex, playing a crucial role in regulating microtubule dynamics.[1] Preclinical studies in glioblastoma mouse models first suggested that high EB1 expression was associated with increased sensitivity to Lisavanbulin.[1] This hypothesis was supported by early data from the Phase 1 portion of the NCT02490800 clinical trial, where two of five patients with recurrent IDH-mutated Grade 4 astrocytoma who exhibited long-lasting, profound responses to Lisavanbulin also had tumors with strong EB1 expression.[1][5]

However, the prospective validation of EB1 in the Phase 2a part of the same study did not meet its primary endpoint.[1][5] Immunohistochemistry (IHC) for EB1 did not demonstrate a sufficient enrichment for response to Lisavanbulin, indicating that while there may be a correlation, EB1 expression alone is not a sufficiently robust and reliable biomarker for patient selection.[1][5]

Emergence of a More Predictive Five-Gene RNA Signature

From the same clinical trial that challenged the utility of EB1, a more promising predictive biomarker emerged. Through RNA sequencing (RNA-seq) of archival tumor tissues from patients in the study, a five-gene signature was identified.[1][5] This signature, characterized by the downregulation of homeobox genes, demonstrated a stronger correlation with response to Lisavanbulin than EB1 IHC status.[1][5] Notably, this RNA signature appears to predict response irrespective of EB1 expression levels or the tumor's IDH mutation status.[1][5]

The specific genes comprising this signature have not been publicly disclosed by the developers. However, the identification of this multi-gene signature marks a significant step forward in the development of a more refined and accurate method for identifying patients who are most likely to benefit from Lisavanbulin treatment.

Comparative Analysis: EB1 vs. Five-Gene Signature

FeatureEB1 as a BiomarkerFive-Gene RNA Signature
Biomarker Type Single ProteinMulti-gene RNA expression signature
Method of Detection Immunohistochemistry (IHC)RNA Sequencing (RNA-seq)
Initial Promise Preclinical GBM models and a subset of patients in a Phase 1 trial showed a correlation between high EB1 expression and response.[1]Identified through analysis of patient samples from a clinical trial, showing a stronger correlation with response than EB1.[1][5]
Predictive Power Insufficiently robust for patient selection in a prospective Phase 2a trial.[1][5]More predictive of response than EB1 IHC, independent of EB1 and IDH status.[1][5]
Clinical Validation Not validated as a standalone predictive biomarker.[1][5]Further evaluation and validation are ongoing.[1][5]

Clinical Trial Data Summary (NCT02490800)

Patient CohortBiomarker StatusNumber of PatientsOutcome
Phase 1 (recurrent IDH-mutated Grade 4 astrocytoma) High EB1 Expression52 long-lasting objective responses
Phase 2a (recurrent GBM) EB1 Positive (by IHC)9 (evaluable)1 partial response, 1 patient with 44% reduction in target lesion area

Experimental Protocols

Immunohistochemistry for EB1 Detection

A standardized protocol for the detection of EB1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue is crucial for reproducibility. The following is a general outline based on standard IHC procedures:

  • Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on charged slides, deparaffinized in xylene, and rehydrated through a graded series of ethanol concentrations.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein-based blocking serum.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for EB1 (e.g., a rabbit monoclonal antibody) at a predetermined optimal concentration, typically overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped.

  • Interpretation: A pathologist scores the percentage of tumor cells with positive cytoplasmic staining and the intensity of the staining (e.g., weak, moderate, strong).

RNA Sequencing for the Five-Gene Signature

The discovery and application of the five-gene signature involve the following key steps:

  • RNA Extraction: Total RNA is extracted from FFPE tumor tissue samples using a commercially available kit optimized for this sample type. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

  • Library Preparation: An RNA library for sequencing is prepared. This typically involves rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Next-Generation Sequencing (NGS): The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to the human reference genome.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Gene expression levels are compared between responding and non-responding patients to identify differentially expressed genes.

    • Signature Development: A predictive signature is developed using machine learning algorithms to identify a minimal set of genes (in this case, five) that can accurately classify patients based on their likelihood of response.

  • Signature Application: The expression levels of the five signature genes in a new patient's tumor sample are measured, and a classification algorithm is applied to predict whether the patient is likely to respond to Lisavanbulin.

Visualizing the Concepts

Lisavanbulin_Mechanism cluster_drug Drug Action cluster_cell Tumor Cell Lisavanbulin Lisavanbulin Avanbulin Avanbulin Lisavanbulin->Avanbulin Prodrug Conversion Tubulin Tubulin Avanbulin->Tubulin Binds to Colchicine Site Avanbulin->Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle_Assembly Spindle Assembly Checkpoint Microtubule->Spindle_Assembly Disruption EB1 EB1 EB1->Microtubule Regulates Dynamics Apoptosis Cell Death (Apoptosis) Spindle_Assembly->Apoptosis Activation

Caption: Mechanism of action of Lisavanbulin.

Biomarker_Workflow cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation Patient_Samples Patient Tumor Samples (Responders vs. Non-responders) RNA_Seq RNA Sequencing Patient_Samples->RNA_Seq Bioinformatics Bioinformatic Analysis & Signature Identification RNA_Seq->Bioinformatics Biomarker_Assay Apply 5-Gene Signature Assay Bioinformatics->Biomarker_Assay Develop Assay New_Patient_Cohort Prospective Patient Cohort New_Patient_Cohort->Biomarker_Assay Treatment Lisavanbulin Treatment Biomarker_Assay->Treatment Correlation Correlate Signature Status with Clinical Outcome Treatment->Correlation Biomarker_Comparison cluster_attributes Attributes EB1_Biomarker EB1 Biomarker Single Protein (IHC) Predictive_Power Predictive Power EB1_Biomarker->Predictive_Power Lower Complexity Complexity EB1_Biomarker->Complexity Lower Validation_Status Validation Status EB1_Biomarker->Validation_Status Not Validated FiveGene_Signature 5-Gene Signature RNA Expression (RNA-seq) FiveGene_Signature->Predictive_Power Higher FiveGene_Signature->Complexity Higher FiveGene_Signature->Validation_Status Under Investigation

References

Synergistic Potential of Lisavanbulin with Standard-of-Care Glioblastoma Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of Lisavanbulin (BAL101553), a novel microtubule-targeting agent, when combined with standard-of-care therapies for glioblastoma (GBM), namely radiation therapy (RT) and temozolomide (TMZ). The information presented is based on preclinical and clinical data to inform ongoing research and drug development efforts in the field of neuro-oncology.

Executive Summary

Lisavanbulin, a water-soluble prodrug of the potent microtubule destabilizer avanbulin (BAL27862), has demonstrated significant antitumor activity in preclinical models of glioblastoma.[1] Its ability to cross the blood-brain barrier and its distinct mechanism of action make it a promising candidate for combination therapies.[1][2] Preclinical studies utilizing patient-derived xenograft (PDX) models have shown that Lisavanbulin, both as a monotherapy and in combination with radiation and temozolomide, significantly extends survival.[3][4] This synergistic effect is attributed to its mechanism of inducing mitotic arrest, which may sensitize glioma cells to the cytotoxic effects of radiation and chemotherapy.[2][5] Clinical investigations are ongoing to determine the optimal dosing and efficacy of Lisavanbulin in combination with standard-of-care treatments for GBM patients.[2][6]

Mechanism of Action: Targeting the Mitotic Spindle

Lisavanbulin's active metabolite, avanbulin, exerts its anticancer effects by binding to the colchicine site on tubulin.[7][8] This interaction disrupts microtubule polymerization, leading to the activation of the Spindle Assembly Checkpoint (SAC).[5][7] The SAC is a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By activating the SAC, avanbulin induces a prolonged mitotic arrest, ultimately leading to apoptotic cell death in cancer cells.[5]

G cluster_cell Glioblastoma Cell Lisavanbulin Lisavanbulin (BAL101553) Avanbulin Avanbulin (BAL27862) Lisavanbulin->Avanbulin Conversion Tubulin Tubulin Dimer Avanbulin->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits SAC Spindle Assembly Checkpoint (SAC) (BUB1, BUB3, MAD2 etc.) Microtubule->SAC Disruption Activates MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Mechanism of Action of Lisavanbulin in Glioblastoma Cells.

Preclinical Synergy: Evidence from Patient-Derived Xenograft (PDX) Models

Multiple studies utilizing orthotopic GBM PDX models in immunodeficient mice have demonstrated the synergistic efficacy of Lisavanbulin with standard-of-care therapies. These models, which closely mimic the heterogeneity and biology of human GBM, provide a strong rationale for clinical investigation.

Quantitative Data from Preclinical Studies
PDX LineTreatment GroupMedian Survival (days)Statistical Significance (p-value)Source
GBM6 Vehicle48-[3]
Lisavanbulin (30 mg/kg, daily)60< 0.01[3]
RT (2 Gy x 10)69-[3]
Lisavanbulin + RT900.0001 (vs. RT alone)[3]
GBM12 Vehicle23-[1]
Lisavanbulin (30 mg/kg, daily)31< 0.01[1]
GBM26 RT/TMZ121-[4]
Lisavanbulin + RT/TMZ1720.04[4]
GBM39 RT/TMZ249-[4]
Lisavanbulin + RT/TMZ5020.0001[4]
GBM150 RT73-[3]
Lisavanbulin + RT1430.06[3]

Clinical Evaluation: Lisavanbulin in Combination Therapy

Lisavanbulin has been evaluated in Phase 1 and 2a clinical trials in patients with recurrent glioblastoma and in combination with radiation for newly diagnosed GBM.

Key Findings from Clinical Trials
Trial IdentifierPhasePatient PopulationTreatmentKey OutcomesSource
NCT02490800 2aRecurrent GlioblastomaLisavanbulin (25 mg, daily)Durable responses observed in a subset of patients. A response-predictive molecular signature was identified.[5][9]
NCT03250299 1Newly Diagnosed, MGMT-unmethylated GBMLisavanbulin (dose escalation) + Standard RT (60 Gy)Maximum tolerated dose of Lisavanbulin was 15 mg daily with RT. Median OS was 12.8 months; Median PFS was 7.7 months.[6][10]

Experimental Protocols

Orthotopic Glioblastoma PDX Model Establishment and Treatment

G cluster_protocol Experimental Workflow for Preclinical Synergy Studies start Patient Tumor Resection pdx_implant Subcutaneous Implantation in Immunodeficient Mice start->pdx_implant ortho_implant Intracranial Implantation of PDX Tumor Cells pdx_implant->ortho_implant treatment Treatment Initiation ortho_implant->treatment groups Treatment Groups: - Vehicle - Lisavanbulin - RT - TMZ - Combinations treatment->groups monitoring Monitor for Neurological Signs & Survival groups->monitoring endpoint Endpoint: Moribund State monitoring->endpoint

Workflow for Preclinical Evaluation in PDX Models.

1. Intracranial Implantation of PDX Cells:

  • Patient-derived glioblastoma tumors are first propagated subcutaneously in immunodeficient mice.[11]

  • Tumor tissue from flank xenografts is then dissociated into a single-cell suspension.

  • A stereotactic apparatus is used to inject a specific number of tumor cells (e.g., 1 x 10^5 to 3 x 10^5 cells in 3-5 µL) into the cerebrum of anesthetized mice.[1]

  • The injection coordinates are typically 2 mm lateral to the sagittal suture and 1 mm anterior to the coronal suture, at a depth of 2.5-3.0 mm.

2. Dosing Regimens:

  • Lisavanbulin: Administered orally once daily at doses ranging from 25 to 30 mg/kg.[1]

  • Radiation Therapy (RT): Whole-brain irradiation is typically delivered in fractions, for example, 2 Gy per day for 10 days, for a total of 20 Gy.[4]

  • Temozolomide (TMZ): Administered orally or via intraperitoneal injection. Dosing schedules can vary, for example, 20 mg/kg concurrently with RT, followed by adjuvant cycles of 50 mg/kg for 5 days every 28 days.[4][12]

Cell Cycle Analysis by Flow Cytometry

G cluster_protocol Cell Cycle Analysis Workflow start Treat GBM cells with Lisavanbulin harvest Harvest and wash cells start->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze on Flow Cytometer stain->analyze result Quantify cell population in G0/G1, S, and G2/M phases analyze->result

Workflow for Cell Cycle Analysis using Flow Cytometry.

1. Cell Preparation:

  • Glioblastoma cells are seeded and treated with various concentrations of Lisavanbulin or control vehicle for a specified duration (e.g., 24-72 hours).

  • Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and counted.

2. Fixation:

  • Cells are resuspended in ice-cold 70% ethanol and incubated on ice or at -20°C for at least 30 minutes to fix and permeabilize the cells.

3. Staining:

  • The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[13] PI intercalates with DNA, and RNase A degrades RNA to ensure that only DNA is stained.

4. Flow Cytometry:

  • The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content of each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Conclusion and Future Directions

The preclinical data strongly support the synergistic potential of Lisavanbulin with standard-of-care radiation and temozolomide for the treatment of glioblastoma. The mechanism of action, centered on the disruption of microtubule dynamics and activation of the spindle assembly checkpoint, provides a solid biological basis for this synergy. Early clinical data are promising, demonstrating the safety and preliminary efficacy of this combination approach.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Lisavanbulin therapy. The molecular signature identified in the NCT02490800 trial warrants further investigation.[5] Additionally, optimizing the dosing and scheduling of Lisavanbulin in combination with radiation and temozolomide will be crucial for maximizing its therapeutic index. The ongoing and planned clinical trials will be instrumental in defining the role of Lisavanbulin in the evolving landscape of glioblastoma treatment.

References

A Head-to-Head Preclinical Showdown: Lisavanbulin Versus Vinca Alkaloids in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between novel and established anti-cancer agents is paramount. This guide provides a comprehensive head-to-head comparison of Lisavanbulin (BAL101553), a novel microtubule-targeting agent, and the classic vinca alkaloids, focusing on their performance in preclinical cancer models, with a particular emphasis on glioblastoma.

This comparison synthesizes available preclinical data to illuminate the distinct mechanisms, efficacy, and pharmacokinetic profiles of these two classes of microtubule destabilizers. While direct head-to-head studies with comprehensive quantitative data in the same preclinical models are limited in the public domain, this guide collates and presents the most relevant information to facilitate an informed understanding of their respective preclinical attributes.

Mechanism of Action: A Tale of Two Binding Sites

Lisavanbulin and vinca alkaloids, while both disrupting microtubule dynamics, achieve this through distinct molecular interactions. Lisavanbulin's active moiety, avanbulin (BAL27862), binds to the colchicine site on β-tubulin.[1][2] This interaction is crucial as it allows Lisavanbulin to remain active in tumor models that have developed resistance to other microtubule-targeting agents, including those that bind at the vinca alkaloid site.[3]

Vinca alkaloids, such as vincristine and vinblastine, on the other hand, bind to a distinct site on β-tubulin, often referred to as the vinca domain. Their binding leads to the disruption of microtubule assembly and the formation of paracrystalline aggregates.

This fundamental difference in binding sites is a key factor in Lisavanbulin's ability to overcome resistance mechanisms that affect vinca alkaloids.

Comparative Mechanism of Action cluster_lisavanbulin Lisavanbulin (BAL101553) cluster_vinca Vinca Alkaloids Lisavanbulin Lisavanbulin Avanbulin (BAL27862) Avanbulin (BAL27862) Lisavanbulin->Avanbulin (BAL27862) Prodrug Conversion Colchicine Site Colchicine Site Avanbulin (BAL27862)->Colchicine Site β-Tubulin β-Tubulin Colchicine Site->β-Tubulin Vincristine/Vinblastine Vincristine/Vinblastine Vinca Domain Vinca Domain Vincristine/Vinblastine->Vinca Domain Vinca Domain->β-Tubulin Microtubule Destabilization Microtubule Destabilization β-Tubulin->Microtubule Destabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Destabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Figure 1: Comparative mechanism of action of Lisavanbulin and Vinca Alkaloids.

Preclinical Efficacy: A Focus on Glioblastoma

Glioblastoma (GBM), an aggressive brain tumor, represents a significant challenge in oncology. Preclinical studies have explored the utility of both Lisavanbulin and vinca alkaloids in this setting.

Lisavanbulin in Glioblastoma Models

Lisavanbulin has demonstrated significant preclinical activity in glioblastoma models, including patient-derived xenografts (PDX), which are considered more clinically relevant. A key advantage of Lisavanbulin is its ability to cross the blood-brain barrier, a critical hurdle for many chemotherapeutics targeting brain tumors.

Preclinical Model Treatment Key Findings Reference
Orthotopic IDH-wildtype GBM PDX (14 lines)Lisavanbulin (30 mg/kg daily, oral)Significant survival extension in 9 of 14 PDX lines (median survival extension 9%-84%).[4]
Orthotopic GBM PDX (GBM12)Lisavanbulin (30 mg/kg daily, oral)Median survival: 31 days (Lisavanbulin) vs. 23 days (vehicle).[4]
Orthotopic GBM PDX (GBM6)Lisavanbulin (30 mg/kg daily, oral)Median survival: 60 days (Lisavanbulin) vs. 48 days (vehicle).[4]
Orthotopic GBM PDX (GBM26)Lisavanbulin + RT/TMZMedian survival: 172 days (combination) vs. 121 days (RT/TMZ alone).[4]
Orthotopic GBM PDX (GBM39)Lisavanbulin + RT/TMZMedian survival: 502 days (combination) vs. 249 days (RT/TMZ alone).[4]
Vinca Alkaloids in Glioblastoma Models

The preclinical efficacy of vinca alkaloids in glioblastoma is hampered by their poor penetration of the blood-brain barrier. Studies have shown negligible brain and brain tumor concentrations of vincristine after systemic administration.

Preclinical Model Treatment Key Findings Reference
Rat 9L gliosarcoma (intracranial)Vincristine (intra-arterial)Negligible penetration into normal brain and intracranial tumor.[5]
Rat C6 glioblastoma (brainstem)Vincristine (Convection-Enhanced Delivery)More effective in reducing tumor size and increasing survival compared to IV or IP administration.[6]
Human and murine glioma cell lines (in vitro)VincristineCytotoxicity observed, which can be potentiated by calcium channel blockers.[7]
Patient-derived glioblastoma cell lines (in vitro)VincristineDemonstrated good efficacy across most cell lines tested.[8]

Overcoming Resistance

A significant advantage of Lisavanbulin highlighted in preclinical studies is its activity in tumor models resistant to other microtubule-targeting agents, including vinca alkaloids. This is attributed to its distinct binding site on tubulin and its ability to evade certain resistance mechanisms like P-glycoprotein (P-gp) mediated efflux.

Resistance Mechanism Lisavanbulin (Avanbulin) Vinca Alkaloids Reference
P-glycoprotein (P-gp) effluxLess susceptibleSubstrates of P-gp[3]
Tubulin mutations (Vinca domain)ActiveResistance can develop[3]

Pharmacokinetics: Getting to the Target

The pharmacokinetic profiles of Lisavanbulin and vinca alkaloids are markedly different, particularly concerning their ability to penetrate the central nervous system.

Pharmacokinetic Parameter Lisavanbulin (BAL101553) Vincristine Reference
Brain-to-Plasma Ratio 1.3 (at 2 hours), 1.6 (at 6 hours) in mice.[4]Poor penetration.[5][4][5]
Oral Bioavailability Excellent (prodrug design).[9]Not orally bioavailable.[9]
Metabolism Converted to active moiety avanbulin (BAL27862).Primarily metabolized by CYP3A enzymes in the liver.
Elimination -Primarily through biliary excretion.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are treated with various concentrations of Lisavanbulin or a vinca alkaloid for 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15 minutes with shaking.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

MTT Assay Workflow Cell_Seeding Seed glioblastoma cells in 96-well plate Drug_Treatment Treat cells with Lisavanbulin or Vinca Alkaloid Cell_Seeding->Drug_Treatment MTT_Addition Add MTT solution Drug_Treatment->MTT_Addition Incubation_1 Incubate for 1.5 hours at 37°C MTT_Addition->Incubation_1 Solubilization Solubilize formazan crystals with DMSO Incubation_1->Solubilization Incubation_2 Incubate for 15 minutes at 37°C Solubilization->Incubation_2 Absorbance_Reading Read absorbance at 492 nm Incubation_2->Absorbance_Reading

Figure 2: Workflow for a typical MTT cell viability assay.
Orthotopic Glioblastoma Xenograft Model

This in vivo model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice, providing a more clinically relevant system to study drug efficacy.

  • Cell Preparation: Patient-derived glioblastoma cells are cultured and prepared into a single-cell suspension.

  • Stereotactic Injection: Mice are anesthetized, and a specific number of tumor cells (e.g., 2 x 10^5 cells in 5 µL) are injected into a defined location in the brain (e.g., the striatum) using a stereotactic frame.[5]

  • Tumor Growth Monitoring: Tumor growth is monitored using methods like bioluminescence imaging if the cells are engineered to express luciferase.

  • Drug Administration: Once tumors are established, mice are treated with Lisavanbulin (e.g., orally) or a vinca alkaloid (e.g., intravenously or via convection-enhanced delivery).

  • Efficacy Assessment: The primary endpoint is typically overall survival. Tumor size can also be assessed through imaging or at the end of the study.

Orthotopic Xenograft Model Workflow Cell_Culture Culture patient-derived GBM cells Cell_Suspension Prepare single-cell suspension Cell_Culture->Cell_Suspension Stereotactic_Injection Inject cells into mouse brain Cell_Suspension->Stereotactic_Injection Tumor_Establishment Monitor tumor growth (e.g., imaging) Stereotactic_Injection->Tumor_Establishment Drug_Treatment Administer Lisavanbulin or Vinca Alkaloid Tumor_Establishment->Drug_Treatment Survival_Analysis Monitor survival and assess tumor burden Drug_Treatment->Survival_Analysis

Figure 3: General workflow for establishing and utilizing an orthotopic glioblastoma xenograft model.

Signaling Pathways: Disrupting the Cellular Machinery

Both Lisavanbulin and vinca alkaloids ultimately trigger apoptosis in cancer cells by disrupting microtubule function, which activates the spindle assembly checkpoint (SAC) and leads to mitotic arrest.

Microtubule Destabilizer Signaling Pathway Drug Lisavanbulin or Vinca Alkaloid Tubulin β-Tubulin Drug->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 4: Signaling cascade initiated by microtubule destabilizing agents.

Conclusion

Based on the available preclinical data, Lisavanbulin presents a promising profile, particularly for the treatment of glioblastoma. Its ability to cross the blood-brain barrier and its efficacy in models resistant to traditional microtubule-targeting agents like vinca alkaloids are significant advantages. While vinca alkaloids demonstrate in vitro cytotoxicity against glioblastoma cells, their poor in vivo efficacy in brain tumor models, largely due to limited CNS penetration, remains a major hurdle. The development of novel delivery methods, such as convection-enhanced delivery, may improve their therapeutic potential in this context.

This guide underscores the importance of considering not only the mechanism of action but also the pharmacokinetic properties and resistance profiles when evaluating and comparing anti-cancer agents. Further direct head-to-head preclinical studies are warranted to provide a more definitive comparison of Lisavanbulin and vinca alkaloids in various cancer models.

References

Penetrating the Fortress: A Comparative Guide to Lisavanbulin's Brain-to-Plasma Ratio

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lisavanbulin (BAL101553), a novel oral microtubule destabilizer, has emerged as a promising candidate for the treatment of aggressive brain tumors like glioblastoma. A critical factor in the efficacy of any neuro-oncological therapeutic is its ability to cross the blood-brain barrier (BBB) and accumulate in the central nervous system (CNS) at therapeutic concentrations. This guide provides a comprehensive comparison of the brain-to-plasma ratio of Lisavanbulin in various animal species, benchmarked against other relevant chemotherapeutic agents. The data presented herein is supported by detailed experimental protocols to aid in the design and interpretation of future preclinical studies.

Executive Summary of Brain-to-Plasma Ratios

The brain-to-plasma concentration ratio (Kp) is a key pharmacokinetic parameter used to quantify the extent of a drug's distribution into the brain. A higher Kp value generally indicates better brain penetration. For Lisavanbulin, preclinical studies have demonstrated excellent brain exposure, particularly for its active moiety, Avanbulin (BAL27862).

DrugSpeciesBrain-to-Plasma Ratio (Kp)Citation(s)
Lisavanbulin Mouse (with intracranial tumors)1.3 - 1.6 (at 2 and 6 hours post-dose)[1]
Avanbulin (active moiety of Lisavanbulin) Rodents~1.0[2]
Temozolomide Rat~0.34[3]
Cabazitaxel Mouse (with glioblastoma)Crosses the BBB, accumulates more in tumor than healthy brain[4][5]
Eribulin Mouse (with glioblastoma xenografts)Low penetration in normal brain, but high concentration in brain tumor tissue[3][6]
Docetaxel Mouse, RatLow concentrations detected in the CNS[7]
Paclitaxel MouseVery low to undetectable in brain tissue[7]

Note: The brain-to-plasma ratio can be influenced by several factors, including the presence of a tumor, which can disrupt the integrity of the BBB.

In-Depth Look at Lisavanbulin's Brain Penetration

Preclinical data consistently highlight Lisavanbulin's excellent capacity to penetrate the CNS. In rodent models, its active metabolite, Avanbulin, achieves a brain-to-plasma ratio of approximately 1:1, indicating that the concentration of the active drug in the brain is comparable to that in the bloodstream[2]. Further studies in mice bearing intracranial glioblastoma patient-derived xenografts (PDXs) revealed that the prodrug, Lisavanbulin, reaches brain-to-plasma ratios of 1.3 and 1.6 at 2 and 6 hours post-administration, respectively[1]. This demonstrates robust and sustained brain exposure. The lipophilic nature and small molecular weight (387 g/mol ) of Avanbulin are key attributes that facilitate its passage across the BBB[2].

Comparative Analysis with Other Neuro-Oncology Agents

Compared to the standard-of-care chemotherapeutic for glioblastoma, temozolomide, which has a brain-to-plasma ratio of about 0.34 in rats, Lisavanbulin exhibits significantly superior brain penetration[3]. Other microtubule inhibitors have shown variable and often limited ability to cross the BBB. For instance, both paclitaxel and docetaxel demonstrate low CNS penetration[7]. While newer taxanes like cabazitaxel show an improved ability to cross the BBB, particularly in the presence of a tumor, the data for Lisavanbulin suggests a more consistent and higher level of brain distribution[4][5]. Eribulin also shows preferential accumulation in brain tumor tissue versus healthy brain, a desirable characteristic, though its penetration into healthy brain tissue is low[3][6].

Experimental Methodologies

The determination of the brain-to-plasma ratio is a critical experiment in the preclinical evaluation of CNS drug candidates. Below is a synthesized protocol based on common practices described in the literature.

General Experimental Workflow for Determining Brain-to-Plasma Ratio

G cluster_animal_phase Animal Dosing and Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis and Calculation animal_model Select Animal Model (e.g., Mice, Rats) dosing Administer Lisavanbulin (e.g., Oral Gavage) animal_model->dosing timepoint Collect Samples at Pre-defined Timepoints dosing->timepoint blood_collection Collect Blood Sample (e.g., Cardiac Puncture) timepoint->blood_collection brain_extraction Euthanize and Perfuse (optional), Extract Brain blood_collection->brain_extraction plasma_separation Centrifuge Blood to Obtain Plasma blood_collection->plasma_separation brain_homogenization Homogenize Brain Tissue brain_extraction->brain_homogenization extraction Protein Precipitation/ Liquid-Liquid Extraction plasma_separation->extraction brain_homogenization->extraction lcms_analysis Quantify Drug Concentration (LC-MS/MS) extraction->lcms_analysis calculate_ratio Calculate Brain-to-Plasma Ratio (Kp = C_brain / C_plasma) lcms_analysis->calculate_ratio

Experimental workflow for brain-to-plasma ratio determination.
Detailed Protocol

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats or BALB/c mice are commonly used. For disease-specific models, mice with orthotopically implanted glioblastoma xenografts are utilized.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Lisavanbulin is typically administered as a single dose via oral gavage. The vehicle and dose volume should be appropriate for the animal's weight.

2. Sample Collection:

  • Time Points: Blood and brain samples are collected at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to characterize the pharmacokinetic profile.

  • Blood Collection: At the designated time point, animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Brain Collection: Following blood collection, animals are euthanized. Transcardial perfusion with saline may be performed to remove residual blood from the brain vasculature, though some studies have shown this may not be necessary for highly brain-penetrant drugs[8]. The brain is then carefully excised.

3. Sample Processing:

  • Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.

  • Brain Homogenization: The collected brain is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.

4. Drug Extraction and Analysis:

  • Extraction: The drug is extracted from the plasma and brain homogenate using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. An internal standard is added to correct for extraction efficiency and matrix effects.

  • Quantification: The concentrations of Lisavanbulin and its active metabolite, Avanbulin, in the plasma and brain extracts are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method[2].

5. Data Analysis:

  • The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g of tissue) by the concentration of the drug in the plasma (ng/mL).

Signaling Pathway and Mechanism of Action

Lisavanbulin's therapeutic effect stems from its interaction with the microtubule network within cancer cells, which is crucial for cell division.

G Lisavanbulin Lisavanbulin (Prodrug) Oral Administration Avanbulin Avanbulin (Active Moiety) Crosses Blood-Brain Barrier Lisavanbulin->Avanbulin Hydrolysis Tubulin Binds to Tubulin Avanbulin->Tubulin Microtubule Disrupts Microtubule Dynamics Tubulin->Microtubule Spindle Spindle Assembly Checkpoint Activation Microtubule->Spindle Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Apoptosis Tumor Cell Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of Lisavanbulin.

Lisavanbulin is a water-soluble prodrug that is converted to its active form, Avanbulin. Avanbulin then crosses the blood-brain barrier and binds to tubulin, a key component of microtubules. This binding disrupts the normal dynamics of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent apoptotic cell death of the tumor cells.

Conclusion

References

A comparative study of the safety profiles of Lisavanbulin and other microtubule inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the novel microtubule inhibitor, Lisavanbulin, and other established agents in the same class, including taxanes (paclitaxel), vinca alkaloids (vincristine), and other next-generation compounds like eribulin and ixabepilone. The information is supported by data from clinical trials and preclinical studies to aid in research and development decisions.

Executive Summary

Microtubule inhibitors are a cornerstone of cancer chemotherapy, but their clinical utility is often limited by toxicities. Lisavanbulin (BAL101553), a prodrug of avanbulin (BAL27862), is a novel, orally available microtubule-destabilizing agent that has shown promising antitumor activity, particularly in glioblastoma.[1][2] A key feature of Lisavanbulin is its ability to cross the blood-brain barrier.[1] This guide presents a comparative analysis of its safety profile against other microtubable inhibitors, highlighting key differences in common adverse events such as neutropenia and peripheral neuropathy.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for Lisavanbulin and other microtubule inhibitors.

Table 1: Hematological Adverse Events

Adverse EventLisavanbulin (Oral, up to 15mg daily with RT)[1]Paclitaxel (IV)[3][4][5]Vincristine (IV)[6]Eribulin (IV)[7]Ixabepilone (IV)[8]
Neutropenia (Grade 3/4) Not Reported27% - 70%+Mild and infrequent22.9% - 58.6%23% - 36%
Febrile Neutropenia Not ReportedNot Widely ReportedNot Widely ReportedLow Incidence3% - 7%
Anemia (Grade 3/4) Not Reported10%MildLow IncidenceLow Incidence
Thrombocytopenia (Grade 3/4) Not ReportedInfrequentMildLow IncidenceLow Incidence

Data is compiled from various clinical trials and may not be from direct head-to-head comparisons. RT denotes Radiotherapy.

Table 2: Non-Hematological Adverse Events

Adverse EventLisavanbulin (Oral, up to 15mg daily with RT)[1]Paclitaxel (IV)[3][4][9]Vincristine (IV)[6][10][11][12][13]Eribulin (IV)[7][14]Ixabepilone (IV)[8][15]
Peripheral Neuropathy (Grade 3/4) Not Reported4% - 12%Dose-limiting, ~30-40% incidence (all grades)7.8% - 9.8%20% - 22%
Fatigue/Asthenia Grade 1/2 reportedCommonCommon8.5% (Grade 3/4)Common
Nausea/Vomiting Grade 1/2 reported44% (all grades)Common45.1% (Nausea, all grades)54.0% (Nausea, all grades)
Diarrhea Grade 1/2 reported25% (all grades)CommonCommonCommon
Myalgia/Arthralgia Not Reported54% (all grades), 12% (Grade 3/4)CommonLow IncidenceCommon
Alopecia Not Reported93% (all grades)Common39.2% (all grades)Common
Hyponatremia (Grade 3/4) Reversible Grade 3/4 reported as DLT at higher doses (20-30mg/day)[16]Not a common DLTNot a common DLTNot a common DLTNot a common DLT
Aseptic Meningoencephalitis (Grade 4) 1 case reported at 8mg daily with RT[1]Not ReportedNot ReportedNot ReportedNot Reported
Confusion/Memory Impairment (Grade 2) DLT observed at 12mg daily with RT[1]Not a common DLTNot a common DLTNot a common DLTNot a common DLT

DLT: Dose-Limiting Toxicity. RT: Radiotherapy. Data compiled from various sources and may not represent direct comparative trials.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of microtubule inhibitors are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a microtubule inhibitor that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the microtubule inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a microtubule inhibitor.

Objective: To assess the effect of a microtubule inhibitor on cell cycle progression.

Materials:

  • Cells treated with the microtubule inhibitor and a vehicle control

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[17][18]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes.[18]

  • Washing: Wash the fixed cells twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution.[18]

  • Incubation: Incubate at room temperature for 5-10 minutes.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Toxicity Assessment in a Xenograft Model

This protocol outlines a general procedure for evaluating the systemic toxicity of a microtubule inhibitor in a mouse xenograft model.

Objective: To determine the maximum tolerated dose (MTD) and assess the overall toxicity of a microtubule inhibitor in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells for xenograft establishment

  • The microtubule inhibitor to be tested

  • Vehicle control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Xenograft Establishment: Subcutaneously inject human tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]

  • Randomization: Randomize the mice into different treatment groups (vehicle control and various doses of the test compound).

  • Treatment Administration: Administer the compound and vehicle control according to the desired schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).

  • Monitoring:

    • Tumor Volume: Measure the tumor volume with calipers 2-3 times per week.

    • Body Weight: Measure the body weight of the mice 2-3 times per week as an indicator of general health.

    • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or activity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).[20]

  • Data Analysis: Analyze the changes in tumor volume and body weight over time. The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-20% body weight loss or treatment-related death).[21]

Mandatory Visualization

Signaling Pathway: Microtubule Dynamics and the Spindle Assembly Checkpoint

Microtubule inhibitors exert their cytotoxic effects by disrupting the normal dynamics of microtubule polymerization and depolymerization. This interference activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[22][23] Activation of the SAC leads to a prolonged mitotic arrest, which can ultimately trigger apoptosis.[24]

Microtubule_Inhibitor_Pathway cluster_drug Microtubule Inhibitors cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis Lisavanbulin Lisavanbulin (destabilizer) Tubulin_Polymerization Tubulin Polymerization Lisavanbulin->Tubulin_Polymerization Inhibits Vinca_Alkaloids Vinca Alkaloids (destabilizer) Vinca_Alkaloids->Tubulin_Polymerization Inhibits Taxanes Taxanes (stabilizer) Microtubule_Depolymerization Microtubule Depolymerization Taxanes->Microtubule_Depolymerization Inhibits Tubulin_Polymerization->Microtubule_Depolymerization SAC Spindle Assembly Checkpoint (SAC) Tubulin_Polymerization->SAC Disruption activates Microtubule_Depolymerization->SAC Disruption activates Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of action of microtubule inhibitors.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates the workflow for determining the cytotoxic potential of a microtubule inhibitor using an MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Microtubule Inhibitor incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Analyze Data and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

Logical Relationship: Dose Escalation and MTD Determination

This diagram illustrates the "3+3" dose-escalation design commonly used in Phase 1 clinical trials to determine the Maximum Tolerated Dose (MTD) of a new drug.

Dose_Escalation start Start with Dose Level 1 enroll_3 Enroll 3 Patients start->enroll_3 observe_dlt Observe for Dose-Limiting Toxicities (DLTs) enroll_3->observe_dlt no_dlt 0 DLTs observe_dlt->no_dlt one_dlt 1 DLT observe_dlt->one_dlt two_or_more_dlts ≥2 DLTs observe_dlt->two_or_more_dlts escalate Escalate to Next Dose Level no_dlt->escalate enroll_3_more Enroll 3 More Patients at Same Dose Level one_dlt->enroll_3_more mtd_reached MTD is the Previous Dose Level two_or_more_dlts->mtd_reached escalate->enroll_3 observe_dlt2 Observe for DLTs in 6 Patients enroll_3_more->observe_dlt2 one_of_six_dlt ≤1 of 6 DLTs observe_dlt2->one_of_six_dlt two_or_more_of_six_dlts ≥2 of 6 DLTs observe_dlt2->two_or_more_of_six_dlts one_of_six_dlt->escalate two_or_more_of_six_dlts->mtd_reached

Caption: "3+3" dose-escalation trial design.

References

Confirming the distinct effects of Lisavanbulin on microtubule organization compared to other MTAs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Lisavanbulin's mechanism and effects on microtubule organization reveals a distinct profile compared to established microtubule-targeting agents (MTAs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Lisavanbulin, supported by experimental data and detailed protocols, to highlight its unique therapeutic potential.

Lisavanbulin (BAL101553), the prodrug of the active moiety avanbulin (BAL27862), is emerging as a novel MTA with a distinct mechanism of action that confers advantages over traditional chemotherapeutics that target the microtubule cytoskeleton.[1][2] Unlike taxanes and vinca alkaloids, which have long been the cornerstone of microtubule-targeted cancer therapy, Lisavanbulin exhibits efficacy in tumor models resistant to these agents, suggesting a potential to overcome common mechanisms of drug resistance.[3]

Differentiating Mechanisms of Microtubule-Targeting Agents

MTAs are broadly classified based on their effect on microtubule dynamics. Microtubule stabilizers, such as paclitaxel, promote the polymerization of tubulin into hyper-stable microtubules, leading to mitotic arrest.[4] Conversely, microtubule destabilizers, including vinblastine and colchicine, inhibit tubulin polymerization, resulting in microtubule depolymerization.[5][6]

Lisavanbulin is a microtubule destabilizer that binds to the colchicine-binding site on β-tubulin.[2][7] However, its effects on microtubule organization are phenotypically distinct from those of other colchicine-site binders and vinca alkaloids.[3] This unique interaction is believed to be the basis for its activity in cancer models that have developed resistance to other MTAs.[3]

Quantitative Comparison of Tubulin Inhibition and Cytotoxicity

The following table summarizes key quantitative data for Lisavanbulin (avanbulin) and other prominent MTAs, providing a comparative view of their potency at the molecular and cellular levels.

AgentMechanism of ActionTubulin Polymerization IC50Tubulin Binding Affinity (Kd/Ki)Median Cell Growth Inhibition IC50
Lisavanbulin (Avanbulin) Microtubule Destabilizer (Colchicine Site)1.4 µM[8]244 nM (Kd)[8]13.8 nM (in 23 tumor cell lines)[8]
Paclitaxel Microtubule StabilizerN/A (Promotes Polymerization)~10 nM (Kd)[9], 22 nM (cellular Ki)[10]Varies by cell line
Vinblastine Microtubule Destabilizer (Vinca Alkaloid Site)Varies by condition~3-4 x 10³ M⁻¹ (Ka) for microtubules[11]Varies by cell line
Colchicine Microtubule Destabilizer (Colchicine Site)~2.68 µM to 10.6 µM[12][13]80 nM (Kb)[14]7-10 nM in some cell lines[15]

Distinct Effects on Microtubule Organization and Mitotic Spindle

The morphological changes induced in the microtubule network and the mitotic spindle are critical determinants of an MTA's cytotoxic effect.

  • Lisavanbulin (Avanbulin): Avanbulin induces the formation of tiny tubulin aggregates and leads to the collapse of the mitotic spindle.[8] Its distinct effects on microtubule organization are a key feature differentiating it from other MTAs.[3]

  • Paclitaxel: As a stabilizer, paclitaxel induces the formation of abnormal, stable microtubule bundles and multiple asters of microtubules during mitosis.[4]

  • Vinblastine: At low concentrations, vinblastine can cause mitotic arrest with nearly normal-looking spindles, but at higher concentrations, it leads to the disassembly of the mitotic spindle.[16][17] It can also induce the formation of tubulin paracrystals.[18]

  • Colchicine: Colchicine treatment leads to the disassembly of microtubules and the mitotic spindle.[4]

Signaling Pathways and Mechanism of Action

The interaction of MTAs with tubulin triggers a cascade of signaling events, ultimately leading to cell cycle arrest and apoptosis.

Lisavanbulin: Activation of the Spindle Assembly Checkpoint

Lisavanbulin's primary mechanism of inducing tumor cell death is through the activation of the spindle assembly checkpoint (SAC).[19][20] By disrupting microtubule dynamics, Lisavanbulin prevents the proper attachment of microtubules to kinetochores, which activates the SAC. This checkpoint halts the cell cycle in mitosis, preventing chromosome segregation and ultimately leading to apoptotic cell death.[3] The end-binding protein 1 (EB1), a microtubule plus-end tracking protein, has been identified as a potential predictive biomarker for Lisavanbulin's efficacy.[20][21][22][23] High EB1 expression may sensitize tumor cells to the effects of Lisavanbulin.[21]

Lisavanbulin_Pathway cluster_cell Tumor Cell Lisavanbulin Lisavanbulin Avanbulin Avanbulin (Active Moiety) Lisavanbulin->Avanbulin Prodrug Conversion Tubulin β-Tubulin (Colchicine Site) Avanbulin->Tubulin Binds to MT_Destabilization Microtubule Destabilization Tubulin->MT_Destabilization Kinetochore Improper Kinetochore Attachment MT_Destabilization->Kinetochore SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis EB1 EB1 (Potential Biomarker) EB1->MT_Destabilization Sensitizes

Caption: Lisavanbulin's mechanism of action.

Paclitaxel: Microtubule Stabilization and Apoptotic Signaling

Paclitaxel's hyper-stabilization of microtubules also leads to mitotic arrest by activating the SAC.[4] The sustained mitotic block can then trigger apoptosis through various signaling pathways, including the AKT/MAPK pathway and the generation of reactive oxygen species (ROS).[24][25]

Paclitaxel_Pathway cluster_cell Tumor Cell Paclitaxel Paclitaxel Tubulin β-Tubulin (Taxane Site) Paclitaxel->Tubulin Binds to MT_Stabilization Microtubule Hyper-stabilization Tubulin->MT_Stabilization SAC Spindle Assembly Checkpoint (SAC) Activation MT_Stabilization->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis AKT_MAPK AKT/MAPK Pathway Modulation Mitotic_Arrest->AKT_MAPK ROS ROS Generation Mitotic_Arrest->ROS AKT_MAPK->Apoptosis ROS->Apoptosis

Caption: Paclitaxel's signaling cascade.

Vinblastine: Microtubule Destabilization and Induction of Apoptosis

Vinblastine-induced microtubule depolymerization leads to mitotic arrest and subsequent apoptosis.[5] This process involves the activation of stress-activated protein kinases like JNK and the regulation of Bcl-2 family proteins, such as the induction of the anti-apoptotic protein Mcl-1 as a protective response.[8][26]

Vinblastine_Pathway cluster_cell Tumor Cell Vinblastine Vinblastine Tubulin Tubulin (Vinca Alkaloid Site) Vinblastine->Tubulin Binds to MT_Destabilization Microtubule Destabilization Tubulin->MT_Destabilization Mitotic_Arrest Mitotic Arrest MT_Destabilization->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Bcl2_Family Bcl-2 Family Regulation (e.g., Mcl-1) Mitotic_Arrest->Bcl2_Family Apoptosis Apoptosis JNK_Activation->Apoptosis Bcl2_Family->Apoptosis Modulates

Caption: Vinblastine's pro-apoptotic signaling.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

Objective: To quantify the effect of a compound on the in vitro polymerization of purified tubulin.

Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Add GTP to a final concentration of 1 mM and a polymerization enhancer such as glycerol (10% final concentration).

  • For fluorometric assays, include a fluorescent reporter like DAPI (6.3 µM final concentration).

  • Add the test compound (e.g., Lisavanbulin, paclitaxel, vinblastine, or colchicine) at various concentrations to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

  • Monitor the change in absorbance at 340 nm (for turbidity assays) or fluorescence (e.g., excitation/emission at 360/450 nm for DAPI-based assays) over time, typically for 60-90 minutes at 30-second intervals.

  • The IC50 value for inhibition of polymerization or the EC50 for promotion of polymerization can be calculated from the dose-response curves.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effects of MTAs on the microtubule network and mitotic spindle morphology in cultured cells.

Protocol:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Treat the cells with the desired MTA at various concentrations for a specified duration.

  • Fix the cells with an appropriate fixative, such as 4% paraformaldehyde in PBS for 10-20 minutes at room temperature, or ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

  • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution of a cell population after treatment with an MTA.

Protocol:

  • Culture cells and treat them with the desired MTA at various concentrations for a specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.

  • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.

Conclusion

Lisavanbulin presents a distinct profile among microtubule-targeting agents. Its unique interaction with the colchicine-binding site on tubulin, coupled with its efficacy in drug-resistant tumor models, positions it as a promising candidate for further investigation and clinical development. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer chemotherapy through the exploration of novel microtubule-targeting strategies. The potential of EB1 as a predictive biomarker for Lisavanbulin response warrants further investigation and could pave the way for a more personalized approach to cancer treatment.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Lisavanbulin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond its experimental use. The proper disposal of Lisavanbulin dihydrochloride (also known as BAL101553), a novel microtubule inhibitor, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. As an investigational drug, likely classified as cytotoxic due to its use in oncology, it necessitates handling with the utmost care throughout its journey from bench to disposal.

Core Principles of Disposal

The disposal of this compound must adhere to the guidelines for investigational and cytotoxic agents.[1][2][3] The primary goal is to prevent the release of the active pharmaceutical ingredient into the environment and to protect personnel from exposure.[4] All disposal procedures should be conducted in accordance with federal, state, and local regulations, as well as institutional and sponsor-specific protocols.[5][6][7]

Step-by-Step Disposal Protocol

The following is a synthesized, step-by-step guide for the proper disposal of this compound, based on established best practices for cytotoxic and investigational drugs.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, personnel must be equipped with appropriate PPE. This includes, at a minimum, disposable gloves, a lab coat or gown, and eye protection.[8] All PPE used during the handling of the compound or its waste should be considered contaminated and disposed of accordingly.[2][8]

2. Waste Segregation: Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.[3] All materials that have come into contact with this compound must be treated as cytotoxic waste.[2][8]

Table 1: Waste Segregation for this compound

Waste TypeDescriptionContainer Type
Sharps Waste Needles, syringes, ampules, and vials (empty or containing residual drug) used in the preparation or administration of this compound.[8]Puncture-proof, leak-proof sharps container, clearly labeled as "Cytotoxic Waste" or with the cytotoxic symbol.[2][3] The container should be red or have a purple lid to signify cytotoxic contents.[3]
Solid Waste Contaminated PPE (gloves, gowns), absorbent pads, cleaning materials from spills, and other solid materials contaminated with the drug.[8]A designated, leak-proof container with a lid, lined with a yellow or purple bag and clearly labeled as "Cytotoxic Waste".[3]
Liquid Waste Bulk quantities of unused or expired this compound solutions.A compatible, sealed, and leak-proof container (e.g., glass or plastic) labeled as "Hazardous Waste" with the full chemical name and concentration.[1]
Empty Containers Empty vials, bottles, and other containers that held the bulk drug.Should be disposed of in the same manner as solid waste, in a container labeled for cytotoxic waste. They should not be treated as regular glass or plastic waste.

3. Container Labeling and Storage: All waste containers must be clearly and accurately labeled.[1] The label for hazardous waste should include the full chemical name ("this compound" or "BAL101553"), the concentration, the name of the principal investigator, and the location.[1] Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA) until they are collected for disposal.[1]

4. Disposal Procedure: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[5] Research institutions and pharmaceutical companies contract with licensed hazardous waste disposal vendors for this service.[1]

  • Request for Pickup: Once a waste container is full, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[1]

  • Documentation: Meticulous records of the disposal process must be maintained. This includes the date of disposal, the quantity of waste, and a copy of the waste manifest provided by the disposal vendor.[1][7] This documentation is crucial for regulatory compliance and for study records.[6]

5. Spill Management: In the event of a spill, it should be cleaned immediately by personnel trained in handling cytotoxic materials. The area should be cordoned off, and a spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be used. All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]

Experimental Workflow: Disposal of this compound

G cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Interim Storage cluster_4 Final Disposition A Handling of Lisavanbulin dihydrochloride B Sharps Waste (Needles, Vials) A->B Generates C Solid Waste (PPE, Contaminated materials) A->C Generates D Liquid Waste (Unused Solutions) A->D Generates E Labeled Cytotoxic Sharps Container B->E F Labeled Cytotoxic Waste Bag/Container C->F G Labeled Hazardous Waste Container D->G H Secure Satellite Accumulation Area (SAA) E->H Store in F->H Store in G->H Store in I Waste Pickup by Authorized Personnel H->I J High-Temperature Incineration I->J K Documentation and Record Keeping J->K Certificate of Destruction

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these stringent disposal procedures, research and development professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their responsibility to protect the environment. The careful management of investigational compounds like this compound from initial research through to final disposal is a hallmark of a robust and responsible drug development program.

References

Essential Safety and Handling Precautions for Lisavanbulin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Lisavanbulin dihydrochloride, an investigational antineoplastic agent. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.

This compound is a microtubule-destabilizing agent being investigated for the treatment of cancers such as glioblastoma and ovarian cancer. As with other cytotoxic and antineoplastic drugs, it is considered a hazardous substance that can pose risks such as carcinogenicity, mutagenicity, and teratogenicity. Therefore, stringent handling protocols are necessary to protect personnel from potential occupational exposure through skin contact, inhalation, or accidental ingestion.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary control measure to prevent exposure to this compound. A comprehensive PPE ensemble should be worn at all times when handling the compound, from receipt of the material to its final disposal.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Chemotherapy-tested nitrile or latex gloves, double-gloved.Provides a barrier against skin contact. Double gloving offers additional protection, with the outer glove worn over the gown cuff.
Gown Disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles or a full-face shield.Protects against splashes and aerosols. Regular eyeglasses are not sufficient.
Respiratory Protection Surgical mask for general handling. An N95 respirator should be used when there is a risk of aerosol generation (e.g., handling powders, cleaning spills).Minimizes the risk of inhaling airborne drug particles.
Additional Protection Shoe covers.Prevents the tracking of contamination outside of the work area.
Experimental Protocols: Handling and Administration

All procedures involving this compound must be performed in a designated area and within a containment device to minimize environmental contamination.

Preparation of this compound

  • Containment: All preparation of this compound, including reconstitution and dilution, must be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood.

  • Work Surface: The work surface should be covered with a plastic-backed absorbent pad which should be disposed of as trace chemotherapy waste upon completion of the work or if contamination occurs.

  • Syringes and Connections: Use Luer-Lok syringes and fittings to prevent accidental disconnection and leakage.

  • Transport: When transporting this compound, it must be in a sealed, labeled, and non-breakable secondary container.

Administration

  • PPE: Full PPE, as detailed in the table above, is mandatory during the administration of this compound.

  • Gloving: Change gloves immediately if they become contaminated or punctured, and at regular intervals (e.g., every 30-60 minutes).

  • Waste: All disposable items used during administration, such as gloves, pads, and syringes, are considered contaminated and must be disposed of as chemotherapy waste.

Operational and Disposal Plans

A clear plan for spill management and waste disposal is critical to maintaining a safe working environment.

Spill Management

  • Alerting Personnel: Immediately alert others in the area of the spill.

  • Evacuation: Evacuate the immediate area if the spill is large or involves a powder.

  • PPE: Before cleaning a spill, don the appropriate PPE, including a respirator for larger spills.

  • Containment: Use a chemotherapy spill kit to contain and absorb the spill.

  • Cleaning: Clean the area with a detergent solution followed by water.

  • Disposal: All materials used to clean the spill must be disposed of as hazardous chemical waste.

Waste Disposal

Chemotherapy waste must be segregated from other waste streams.

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items that are empty or contain only residual amounts of the drug (e.g., empty vials, syringes, used gloves, gowns, and pads).Yellow sharps containers or other designated trace chemotherapy waste containers.
Bulk Chemotherapy Waste Unused or expired this compound, partially filled containers, and materials from cleaning up large spills.Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.

Do not autoclave waste containing chemotherapeutic agents. All waste must be collected by a licensed hazardous waste disposal service.

Visual Guidance

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the correct selection and use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Ensemble cluster_procedure Procedural Phase cluster_disposal Disposal Phase start Handling this compound assess_task Assess Task (e.g., weighing, reconstitution, administration) start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe gloves Double Nitrile Gloves (Chemo-rated) select_ppe->gloves gown Impermeable Gown select_ppe->gown eye_face Safety Goggles or Face Shield select_ppe->eye_face respiratory Surgical Mask or N95 Respirator select_ppe->respiratory don_ppe Don PPE Correctly perform_task Perform Task in Containment (BSC or Fume Hood) don_ppe->perform_task doff_ppe Doff PPE Carefully perform_task->doff_ppe dispose_waste Dispose of Contaminated PPE and Materials in Designated Chemotherapy Waste doff_ppe->dispose_waste end Hand Hygiene dispose_waste->end

Caption: PPE selection and use workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisavanbulin dihydrochloride
Reactant of Route 2
Lisavanbulin dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.